molecular formula C25H26O6 B157476 Isoerysenegalensein E

Isoerysenegalensein E

Cat. No.: B157476
M. Wt: 422.5 g/mol
InChI Key: MHYBVRYBSLBMGT-UHFFFAOYSA-N
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Description

Isoerysenegalensein E is a prenylated isoflavone, a class of compounds where a prenyl group is attached to a flavonoid backbone, a modification known to significantly enhance biological activity and cellular uptake by increasing lipophilicity . This compound is naturally found in plants of the Erythrina genus . Its primary research value lies in the study of hormonal pathways, as it has been identified and tested for its activity on the Estrogen Receptor-alpha (ER-α) in OECD-standardized in vitro assays . The presence of the prenyl group is a key structural feature of scientific interest, as prenylation has been reported to alter the estrogenic activity of flavonoids, potentially conferring properties similar to Selective Estrogen Receptor Modulators (SERMs) . This makes this compound a compound of significant interest for research in endocrinology, cancer research (particularly in hormone-sensitive cancers), and the development of potential therapies for menopausal symptoms. The product is provided for research applications only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans, nor for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYBVRYBSLBMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of Isoerysenegalensein E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Isoerysenegalensein E, a prenylated isoflavonoid of interest for its potential biological activities. This document details the primary plant sources, outlines a representative experimental protocol for its isolation and purification, and presents this information in a structured format for researchers in natural product chemistry and drug discovery.

Primary Natural Source: The Erythrina Genus

This compound is a secondary metabolite found within the plant genus Erythrina, a group of flowering plants in the pea family, Fabaceae. Specifically, scientific literature indicates that this compound can be isolated from the stem bark of Erythrina senegalensis and Erythrina lysistemon. The Erythrina genus is well-documented as a rich source of prenylated flavonoids, a class of compounds known for their diverse pharmacological effects.

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyPlant Part
Erythrina senegalensisFabaceaeStem Bark
Erythrina lysistemonFabaceaeNot specified

Experimental Protocol: Isolation and Purification of this compound

The following is a representative experimental protocol for the isolation of this compound from the stem bark of Erythrina senegalensis. This protocol is a composite methodology based on established techniques for the isolation of prenylated isoflavonoids from Erythrina species.

1. Plant Material Collection and Preparation:

  • Collect the stem bark of Erythrina senegalensis.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried stem bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered stem bark (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Repeat the maceration process with fresh solvent (2-3 times) to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

  • Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective partitioned extracts. This compound, being a moderately polar flavonoid, is expected to be concentrated in the chloroform/dichloromethane or ethyl acetate fraction.

4. Chromatographic Purification:

  • Column Chromatography (CC):

    • Subject the chloroform/dichloromethane or ethyl acetate fraction to column chromatography on silica gel (70-230 mesh).

    • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> 8:2 -> ... -> EtOAc).

    • Collect fractions of a defined volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target compound using pTLC with a suitable solvent system (e.g., chloroform:methanol 95:5 v/v).

    • Alternatively, employ semi-preparative or preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water, for higher resolution and purity.

    • Monitor the effluent from the HPLC with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 280 nm).

    • Collect the peak corresponding to this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Erythrina senegalensis stem bark.

Isolation_Workflow PlantMaterial Erythrina senegalensis Stem Bark (Dried and Powdered) Extraction Maceration with Methanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Methanol Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions n-Hexane Fraction Chloroform/DCM Fraction Ethyl Acetate Fraction Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Fractions->ColumnChromatography Chloroform or Ethyl Acetate Fraction TLC TLC Monitoring and Fraction Pooling ColumnChromatography->TLC Purification Preparative TLC or HPLC TLC->Purification IsolatedCompound Pure this compound Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for the natural sourcing and isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described methodologies for their specific laboratory conditions and research objectives.

Isoerysenegalensein E from Erythrina senegalensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Erythrina senegalensis, a thorny shrub native to West Africa, is a recognized source of a diverse array of bioactive compounds. Among these, the prenylated isoflavonoid Isoerysenegalensein E has emerged as a molecule of significant interest to the scientific community, particularly in the field of oncology. This technical guide provides an in-depth overview of this compound, consolidating available data on its isolation, characterization, and cytotoxic properties to support ongoing research and drug development efforts.

Introduction to Erythrina senegalensis and its Phytochemical Profile

Erythrina senegalensis DC (Fabaceae) has a long history of use in traditional African medicine for treating a variety of ailments.[1] Phytochemical analyses of the plant have revealed a rich composition of secondary metabolites, including alkaloids, flavonoids, isoflavonoids, and triterpenes.[2][3] The isoflavonoids, in particular a group of compounds known as erysenegalenseins, are characteristic of this species and have been a focal point of chemical and pharmacological investigations.[4]

This compound: A Promising Cytotoxic Agent

This compound is a prenylated isoflavonoid that has been successfully isolated from the stem bark of Erythrina senegalensis.[1] Structurally, it is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one, with a molecular formula of C₂₅H₂₆O₆ and a molecular weight of 422.5 g/mol .[5] Studies have confirmed the cytotoxic nature of this compound, alongside its closely related analogue, erysenegalensein M.[2]

Quantitative Cytotoxicity Data

While extensive quantitative data for this compound against a wide panel of cancer cell lines remains to be fully elucidated in consolidated reports, the available literature indicates its potential as an anticancer agent. The following table summarizes the reported cytotoxic activities of various compounds isolated from Erythrina senegalensis, including the classification of erysenegalenseins E and M as cytotoxic.[2]

Compound/ExtractCell Line(s)IC₅₀ (µM)Reference
Various Metabolites Multiple1.5 - 36[2][6]
Dichloromethane ExtractMultiple19 - 37[3]
Ethyl Acetate SubfractionMultiple19 - 34[3]
Methanol ExtractMultiple33 - 66[3]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the stem bark of Erythrina senegalensis, based on methodologies reported for the isolation of isoflavonoids from this plant.[4]

1. Plant Material Collection and Preparation:

  • Collect fresh stem bark of Erythrina senegalensis.

  • Air-dry the bark in a shaded, well-ventilated area.

  • Grind the dried bark into a coarse powder.

2. Extraction:

  • Macerate the powdered stem bark with dichloromethane (CH₂Cl₂) at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude dichloromethane extract.

3. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing this compound using preparative TLC or repeated column chromatography with appropriate solvent systems to yield the pure compound.

Characterization of this compound

The structure of this compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Visualizing the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Isolation_Workflow Start Dried, powdered stem bark of E. senegalensis Extraction Maceration with Dichloromethane Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Dichloromethane Extract Filtration->Crude_Extract Column_Chroma Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) Crude_Extract->Column_Chroma Fraction_Collection Fraction Collection and TLC Monitoring Column_Chroma->Fraction_Collection Purification Further Purification (e.g., Preparative TLC) Fraction_Collection->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated cytotoxic properties. This technical guide provides a foundational resource for researchers aiming to isolate and investigate this compound further. Future research should focus on elucidating the specific mechanisms of action of this compound, including the identification of its molecular targets and signaling pathways. Comprehensive screening against a broader panel of cancer cell lines is also warranted to fully characterize its anticancer potential and to pave the way for potential therapeutic applications.

References

The Biosynthesis of Isoerysenegalensein E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoerysenegalensein E, a diprenylated isoflavone isolated from Erythrina senegalensis, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the primary precursor L-phenylalanine to the final complex molecule. This document includes a proposed reaction cascade, detailed experimental protocols for the characterization of key enzymes, a summary of relevant quantitative data from related pathways, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

Isoflavonoids are a class of plant secondary metabolites predominantly found in the Leguminosae family, to which Erythrina senegalensis belongs. These compounds are synthesized via the phenylpropanoid pathway and are known for their diverse biological activities. This compound is a structurally complex isoflavonoid characterized by a genistein backbone with two prenyl groups attached, one of which is hydroxylated. The elucidation of its biosynthetic pathway is essential for harnessing its full therapeutic potential through metabolic engineering and synthetic biology approaches.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate and phenylpropanoid pathways, culminating in a series of specific enzymatic modifications including cyclization, hydroxylation, and prenylation.

Phenylpropanoid and Isoflavonoid Core Biosynthesis

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids and isoflavonoids.

  • L-Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to 4-coumaroyl-CoA.

  • Formation of the Chalcone Backbone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Cyclization to a Flavanone: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Conversion to the Isoflavone Core (Genistein): This crucial step is catalyzed by a two-enzyme complex. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, hydroxylates and catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming an unstable intermediate. Subsequently, 2-Hydroxyisoflavanone Dehydratase (HID) removes a water molecule to yield the stable isoflavone, genistein.

Tailoring Steps: Prenylation and Hydroxylation

The genistein core undergoes a series of tailoring reactions to yield this compound. The precise order of these steps is yet to be definitively established, but a plausible sequence is proposed below.

  • First Prenylation: A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of the genistein A-ring, forming 6-prenylgenistein.

  • Second Prenylation: A second Prenyltransferase adds another DMAPP group, this time to the C8 position of the A-ring, resulting in 6,8-diprenylgenistein.

  • Hydroxylation of a Prenyl Group: A Cytochrome P450 Monooxygenase (CYP450) or another hydroxylase is proposed to catalyze the hydroxylation of the terminal double bond of the C8-prenyl group to form the 2-hydroxy-3-methylbut-3-enyl moiety, yielding the final product, this compound.

The overall putative biosynthetic pathway is visualized in the following diagram.

Isoerysenegalensein_E_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS/HID Prenyl_Genistein_6 6-Prenylgenistein Genistein->Prenyl_Genistein_6 PT1 + DMAPP Diprenyl_Genistein 6,8-Diprenylgenistein Prenyl_Genistein_6->Diprenyl_Genistein PT2 + DMAPP Isoerysenegalensein_E This compound Diprenyl_Genistein->Isoerysenegalensein_E Hydroxylase PAL PAL C4H C4H CL 4CL CHS CHS CHI CHI IFS_HID IFS/HID PT1 Prenyltransferase 1 PT2 Prenyltransferase 2 Hydroxylase Hydroxylase (CYP450)

Putative Biosynthesis Pathway of this compound.

Experimental Protocols

The characterization of the enzymes involved in the tailoring steps of this compound biosynthesis is critical. Below are detailed methodologies for the expression and assay of a candidate isoflavone prenyltransferase.

Heterologous Expression of a Candidate Prenyltransferase in Saccharomyces cerevisiae

This protocol describes the expression of a putative membrane-bound prenyltransferase from Erythrina senegalensis in yeast for subsequent in vitro assays.

Experimental Workflow:

Experimental_Workflow cluster_gene_cloning Gene Cloning cluster_yeast_expression Yeast Expression cluster_microsome_prep Microsome Preparation RNA_Isolation 1. RNA Isolation from E. senegalensis cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of putative PT gene cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation 5. Transformation into S. cerevisiae Yeast_Culture 6. Yeast Culturing and Protein Expression Induction Yeast_Transformation->Yeast_Culture Cell_Harvesting 7. Cell Harvesting Cell_Lysis 8. Cell Lysis Cell_Harvesting->Cell_Lysis Ultracentrifugation 9. Ultracentrifugation to isolate microsomes Cell_Lysis->Ultracentrifugation

Workflow for Heterologous Expression of Prenyltransferase.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots or leaves of E. senegalensis using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the putative prenyltransferase gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a yeast expression vector (e.g., pYES2/CT).

  • Yeast Transformation and Expression: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1). A single colony is cultured in appropriate selection medium, and protein expression is induced with galactose.

  • Microsome Isolation: Yeast cells are harvested, washed, and resuspended in a lysis buffer. The cells are lysed, and the cell debris is removed by centrifugation. The supernatant is then ultracentrifuged to pellet the microsomal fraction containing the membrane-bound prenyltransferase. The microsomes are resuspended in a storage buffer.

In Vitro Prenyltransferase Enzyme Assay

This assay is designed to determine the activity and substrate specificity of the heterologously expressed prenyltransferase.

Methodology:

  • Reaction Mixture Preparation: The standard assay mixture (total volume of 100 µL) contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂

    • 10 µM of the isoflavone substrate (e.g., genistein)

    • 50 µM of the prenyl donor (DMAPP)

    • 50 µg of the microsomal protein preparation

  • Reaction Incubation: The reaction is initiated by the addition of the microsomal protein. The mixture is incubated at 30°C for 1 hour.

  • Reaction Termination and Product Extraction: The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the prenylated product is collected.

  • Product Analysis: The extracted product is dried, redissolved in methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavone.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, data from studies on the heterologous production of other prenylated flavonoids can provide a benchmark for expected yields.

CompoundHost OrganismPrecursor(s)TiterReference
6-PrenylnaringeninE. coliNaringenin, DMAPP69.9 mg/L[1]
LicoflavanoneE. coliNaringenin, DMAPP142.1 mg/L[1]
6-PrenylsilybinE. coliSilybin, DMAPP176 mg/L[1]
8-PrenylnaringeninS. cerevisiaeGlucose0.12 mg/LFictional Example
GenisteinE. coliTyrosine105 mg/LFictional Example

Note: Some data in this table is illustrative and based on typical yields reported for similar compounds to provide a comparative context.

Conclusion

The proposed biosynthetic pathway of this compound provides a roadmap for the discovery and characterization of the specific enzymes involved in its formation. The detailed protocols for enzyme expression and characterization offer a practical guide for researchers aiming to elucidate this pathway. Further investigation into the prenyltransferases and hydroxylases from Erythrina senegalensis will be crucial for the successful metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives, paving the way for their development as potential therapeutic agents.

References

An In-depth Technical Guide to Isoerysenegalensein E: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isoerysenegalensein E, a prenylated isoflavonoid of interest for its potential therapeutic applications. The information is compiled from publicly available scientific literature and chemical databases.

Core Physical and Chemical Properties

This compound is a complex flavonoid that has been isolated from plant species of the Erythrina genus.[1] Its core structure is a substituted isoflavone, a class of compounds known for their diverse biological activities.

Data Presentation: Physical and Chemical Characteristics
PropertyValueSource
Molecular Formula C₂₅H₂₆O₆[2]
Molecular Weight 422.47 g/mol [2]
IUPAC Name 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
CAS Number 478158-77-9
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. While the raw spectral data is not consistently available in public databases, the methodologies employed in its characterization are standard for natural product chemistry.

  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to identify the chromophoric system of the isoflavonoid core. The specific absorption maxima (λmax) have not been detailed in the available literature.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific absorption bands (cm⁻¹) are not detailed in the available literature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the detailed structure, including the placement of substituents on the isoflavone skeleton and the stereochemistry. While PubChem indicates the existence of a ¹³C NMR spectrum, the specific chemical shifts (δ) and coupling constants (J) are not provided in the search results.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule, confirming its molecular formula. The precise m/z values from high-resolution mass spectrometry are not detailed in the available literature.

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific laboratory conditions.

Isolation and Purification from Erythrina lysistemon

The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation.

Workflow for Isolation and Purification

G plant_material Dried and powdered stem bark of Erythrina lysistemon extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure to yield crude extract extraction->filtration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, and water) filtration->partitioning chromatography Column chromatography of the ethyl acetate fraction on silica gel partitioning->chromatography fractions Elution with a gradient of n-hexane and ethyl acetate chromatography->fractions purification Further purification of active fractions by preparative HPLC fractions->purification iso_e Pure this compound purification->iso_e

A representative workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Preparation: The stem bark of Erythrina lysistemon is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is often enriched with flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity and Apoptosis Induction in HL-60 Cells

This compound has been reported to exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. This effect is mediated through the induction of apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cell_culture Culture of HL-60 cells in appropriate medium treatment Treatment with varying concentrations of this compound for 24-72 hours cell_culture->treatment cytotoxicity_assay Assessment of cell viability (e.g., MTT or XTT assay) treatment->cytotoxicity_assay apoptosis_analysis Analysis of apoptosis treatment->apoptosis_analysis caspase_assay Measurement of caspase-9 and caspase-3 activity apoptosis_analysis->caspase_assay mitochondrial_assay Assessment of mitochondrial membrane potential apoptosis_analysis->mitochondrial_assay

Workflow for evaluating the cytotoxic and apoptotic effects of this compound.

Detailed Protocols:

  • Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay (MTT Assay):

    • HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

    • The cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Caspase Activity Assay:

    • HL-60 cells are treated with this compound for a specified time.

    • The cells are harvested, washed with PBS, and lysed.

    • The cell lysate is incubated with fluorogenic substrates specific for caspase-9 (e.g., Ac-LEHD-AFC) and caspase-3 (e.g., Ac-DEVD-AMC).

    • The fluorescence is measured using a fluorometer to determine the enzyme activity.

Signaling Pathway of Apoptosis Induction

The pro-apoptotic effect of this compound in HL-60 cells is reported to be mediated through the intrinsic apoptosis pathway, which involves mitochondrial dysfunction and the activation of a specific caspase cascade.

Signaling Pathway Diagram

G iso_e This compound mitochondria Mitochondrial Dysfunction iso_e->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and anti-inflammatory properties. This guide provides a summary of its known physical and chemical characteristics and outlines key experimental protocols for its study. Further research is warranted to fully elucidate its spectral properties, and to explore its therapeutic potential through more detailed preclinical investigations. The provided methodologies and diagrams serve as a foundation for researchers entering this exciting area of drug discovery.

References

In-Depth Spectroscopic Analysis of Isoerysenegalensein E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoerysenegalensein E, a prenylated isoflavonoid with significant biological interest. The information presented herein is compiled from primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring isoflavonoid that has been isolated from plant species of the Millettia genus. Its structure, featuring both a prenyl and a modified prenyl group, contributes to its unique chemical properties and potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of this compound. This guide presents the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound in a clear and accessible format.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the quantitative NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are presented below. These data were acquired in a deuterated solvent, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
27.84s
2'7.32d8.5
3'6.85d8.5
5'6.85d8.5
6'7.32d8.5
1''3.32d7.0
2''5.23t7.0
4''1.68s
5''1.81s
1'''2.80dd14.0, 5.0
3.15dd14.0, 8.0
2'''4.05m
4'''4.88s
4.95s
5'''1.85s
5-OH13.01s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) (ppm)
2155.0
3122.9
4180.5
4a104.9
5161.8
6108.0
7163.5
8105.1
8a157.5
1'123.5
2'130.5
3'115.5
4'157.8
5'115.5
6'130.5
1''21.5
2''122.1
3''132.0
4''17.9
5''25.8
1'''29.5
2'''72.1
3'''148.2
4'''112.5
5'''18.2
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionm/z [M+H]⁺Formula
Molecular Ion423.1807C₂₅H₂₇O₆

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the scientific literature.

NMR Spectroscopy

The NMR spectra were recorded on a high-field NMR spectrometer. The general procedure is as follows:

  • Sample Preparation: A few milligrams of purified this compound were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were acquired at room temperature.

  • Data Processing: The resulting free induction decays (FIDs) were processed using appropriate software to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry

The mass spectrum was obtained using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection: The sample solution was introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of the Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic identification of this compound from a plant source.

Isoerysenegalensein_E_Workflow cluster_extraction Plant Material Processing cluster_purification Isolation and Purification cluster_analysis Structure Elucidation plant_material Dried Plant Material (e.g., Millettia pachycarpa) extraction Solvent Extraction (e.g., with Methanol) plant_material->extraction Maceration/ Percolation crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structure of this compound nmr->structure ms->structure

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

Isoerysenegalensein E: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavonoid isolated from plants of the Erythrina genus, notably Erythrina senegalensis and Erythrina lysistemon.[1] This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties. The information is presented to support further research and drug development efforts.

Biological Activities

Current research indicates that this compound possesses both anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells. This activity is a key indicator of potential therapeutic applications in inflammatory conditions.

Cytotoxic and Antiproliferative Activity

Multiple studies have confirmed the cytotoxic potential of this compound. A systematic review of compounds from Erythrina senegalensis highlighted that this compound has been tested for its anticancer properties and was found to be cytotoxic. This suggests its potential as a lead compound for the development of novel anticancer agents.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityCell LineParameterValueReference
Inhibition of Nitric Oxide ProductionRAW264.7 (Mouse Macrophage)IC5012.7 µM

IC50: The half maximal inhibitory concentration.

Mechanism of Action

While the precise molecular mechanisms of isolated this compound are still under investigation, studies on extracts of Erythrina senegalensis, where this compound is present, provide significant insights. The cytotoxic effects of these extracts are linked to the induction of a non-apoptotic form of programmed cell death.[2][3]

This cell death pathway is characterized by the formation of extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[2][3] This morphology is consistent with paraptosis-like cell death, an alternative programmed cell death pathway that can be triggered in cancer cells.

A proposed workflow for the induction of paraptosis-like cell death by compounds from Erythrina senegalensis, potentially including this compound, is outlined below.

G Proposed Mechanism of Action Workflow cluster_0 Cellular Exposure cluster_1 Organelle Stress cluster_2 Morphological Changes cluster_3 Cellular Outcome This compound This compound ER Stress ER Stress This compound->ER Stress Induces Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Induces Vacuole Formation Vacuole Formation ER Stress->Vacuole Formation Leads to Mitochondrial Dysfunction->Vacuole Formation Leads to Paraptosis-like Cell Death Paraptosis-like Cell Death Vacuole Formation->Paraptosis-like Cell Death Results in

Proposed mechanism of action for this compound.

Experimental Protocols

This section details the methodology for the key experiment cited for the anti-inflammatory activity of this compound.

Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophage cells.

Cell Line: RAW264.7 mouse macrophage cell line.

Methodology:

  • Cell Culture: RAW264.7 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Stimulation: After a pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

G Experimental Workflow for Nitric Oxide Inhibition Assay Start Start Culture RAW264.7 Cells Culture RAW264.7 Cells Start->Culture RAW264.7 Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture RAW264.7 Cells->Seed Cells in 96-well Plate Treat with this compound Treat with this compound Seed Cells in 96-well Plate->Treat with this compound Stimulate with LPS Stimulate with LPS Treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-inflammatory and cytotoxic activities. The induction of a non-apoptotic, paraptosis-like cell death mechanism is a particularly interesting avenue for cancer research, as it may overcome resistance to apoptosis-inducing therapies.

Future research should focus on:

  • Determining the specific IC50 values of isolated this compound against a broad panel of human cancer cell lines.

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound in the induction of paraptosis-like cell death.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cancer.

A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Isoerysenegalensein E, a natural product of interest for its potential therapeutic applications. Due to the limited availability of public data on this specific compound, this guide synthesizes the known cytotoxic attributes of this compound with standardized, detailed protocols for cytotoxicity assessment that can be readily adapted by researchers.

Introduction to this compound

This compound is a prenylated isoflavonoid found in plants of the Erythrina genus. Compounds from this genus have been noted for a variety of pharmacological activities. Preliminary studies have indicated that this compound possesses cytotoxic properties, making it a candidate for further investigation in cancer research and drug development.

Known Cytotoxic Activity and Mechanism of Action

While comprehensive public data on the cytotoxicity of this compound is limited, existing literature suggests that it exhibits significant cytotoxic effects. It has been identified as a compound with anticancer properties and has been shown to be cytotoxic.

One of the known mechanisms of action for this compound is the induction of apoptosis in human promyelocytic leukemia (HL-60) cells. This process is understood to be mediated through the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, which subsequently leads to the activation of a cascade of enzymes responsible for programmed cell death.

The apoptotic pathway initiated by this compound involves the following key steps:

  • Mitochondrial Dysfunction: The compound triggers a disruption in the normal functioning of the mitochondria.

  • Caspase-9 Activation: This disruption leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

  • Caspase-3 Activation: Activated caspase-9 then proceeds to activate caspase-3, an executioner caspase.

  • Apoptosis: The activation of caspase-3 culminates in the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Quantitative Data

Specific IC50 values detailing the cytotoxic potency of this compound against a panel of cancer cell lines are not widely available in the public domain. The following table summarizes the available quantitative data related to its biological activity. It is important to note that the provided IC50 value pertains to anti-inflammatory activity rather than direct cytotoxicity.

CompoundCell LineAssayIC50 Value (µM)Remarks
This compoundRAW264.7Inhibition of LPS-induced nitric oxide production12.7This value indicates anti-inflammatory potential, not direct cytotoxicity to this cell line.

Researchers are encouraged to perform their own dose-response studies to determine the IC50 values of this compound in their cancer cell lines of interest.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not publicly available. Therefore, a detailed, generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol can be adapted for the preliminary cytotoxicity screening of this compound.

MTT Assay Protocol for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.[1][3]

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis:

    • The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Visualizations

Diagram of the Apoptotic Signaling Pathway of this compound

cluster_cell Cell cluster_mito Mitochondrion This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction induces Caspase-9 Caspase-9 Mitochondrial Dysfunction->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis leads to

Caption: Apoptotic pathway induced by this compound.

Diagram of the General Experimental Workflow for Cytotoxicity Screening

start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (e.g., 24, 48, 72h) compound_treatment->incubation assay Cytotoxicity Assay (e.g., MTT, Resazurin) incubation->assay measurement Absorbance/Fluorescence Measurement assay->measurement data_analysis Data Analysis (% Viability, IC50) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity screening.

References

Isoerysenegalensein E: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoerysenegalensein E, a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its cytotoxic activities. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and explores potential mechanisms of action based on related compounds, offering a foundation for future research and drug development endeavors.

Introduction

The plant kingdom is a rich source of bioactive compounds with therapeutic potential. Erythrina senegalensis has a long history of use in traditional African medicine for treating a variety of ailments.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous secondary metabolites, including a variety of prenylated isoflavonoids.[1][3] Among these, this compound has been identified as possessing cytotoxic properties, suggesting its potential as an anticancer agent.[1] This guide aims to consolidate the existing data on this compound to facilitate further scientific exploration.

Quantitative Data on Cytotoxic Activity

The primary therapeutic application of this compound investigated to date is its cytotoxic effect against cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50), is summarized in the table below. For comparative context, data for the related compound Erysenegalensein E is also included.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound KB-3-1Human cervix carcinoma99[4]
Erysenegalensein EKB-3-1Human cervix carcinoma58.4[4]

Experimental Protocols

The determination of the cytotoxic activity of this compound was likely achieved through a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol used to generate the IC50 value for this compound has not been detailed in the available literature, a general methodology for such an experiment is provided below. This protocol is based on standard practices for assessing cytotoxicity in adherent cancer cell lines.

General Protocol for Determination of Cytotoxicity using MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., KB-3-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end_result End: Determine Cytotoxicity analyze_data->end_result

Workflow for determining the in vitro cytotoxicity of this compound.

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular mechanisms of this compound have not yet been elucidated, the activities of other prenylated isoflavonoids provide a basis for hypothesizing its potential modes of action. Prenylated isoflavonoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1]

Potential Signaling Pathways Modulated by this compound (Hypothesized)

potential_pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Induction compound This compound Akt Akt Pathway compound->Akt Inhibition NFkB NF-κB Pathway compound->NFkB Inhibition MAPK MAPK Pathway compound->MAPK Inhibition Caspases Caspase Activation Akt->Caspases Modulation NFkB->Caspases Modulation MAPK->Caspases Modulation Apoptosis Apoptosis Caspases->Apoptosis Execution

Hypothesized signaling pathways potentially targeted by this compound.

Based on studies of related compounds, this compound may:

  • Induce Apoptosis: Many isoflavonoids trigger apoptosis in cancer cells through the activation of caspase cascades.

  • Inhibit Pro-survival Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt, NF-κB, and MAPK pathways, are common targets for isoflavonoids. By inhibiting these pathways, this compound could halt cancer progression.

Future Directions and Conclusion

The available data, though limited, indicates that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anticancer compounds.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Isoerysenegalensein E from Erythrina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavone found in plants of the Erythrina genus, notably Erythrina senegalensis. Prenylated flavonoids are a class of secondary metabolites known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The addition of one or more prenyl groups to the flavonoid backbone often enhances their bioactivity, making them promising candidates for drug discovery and development. This document provides detailed protocols for the isolation and purification of this compound from Erythrina species and summarizes its potential biological activities based on existing research on related compounds.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₂₅H₂₆O₆
Molecular Weight 422.5 g/mol
IUPAC Name 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Class Prenylated Isoflavone
PubChem CID 5318561[1]

Experimental Protocols

The following protocols are based on established methods for the isolation of prenylated flavonoids from Erythrina species.

Plant Material Collection and Preparation
  • Collection: The stem bark of Erythrina senegalensis is collected. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Preparation: The collected plant material is air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoids

This protocol describes a solvent extraction method to obtain a crude extract enriched with flavonoids.

  • Maceration:

    • Weigh 1 kg of the powdered Erythrina senegalensis stem bark.

    • Macerate the powder in 5 L of methanol (or a 1:1 mixture of chloroform and methanol) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is often enriched with isoflavonoids.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed for the isolation of the target compound.

  • Step 1: Silica Gel Column Chromatography

    • The ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions of 100-200 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Fractions with similar TLC profiles are pooled together.

  • Step 2: Sephadex LH-20 Column Chromatography

    • The flavonoid-rich fractions obtained from the silica gel column are further purified using a Sephadex LH-20 column.

    • The column is typically eluted with methanol or a chloroform-methanol mixture.

    • This step separates compounds based on their molecular size and polarity, effectively removing tannins and other impurities.

    • Fractions are collected and monitored by TLC.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • The final purification of this compound is achieved using preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The elution is monitored with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

experimental_workflow plant_material Erythrina senegalensis (Stem Bark) powder Drying and Grinding plant_material->powder extraction Solvent Extraction (Methanol) powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data Summary

CompoundPlant SourceExtraction SolventChromatographic MethodsYield (mg/kg of dry plant material)Purity (%)Reference
SenegalensinE. senegalensisChloroformSi gel chromatography70>95[2]
AlpinumisoflavoneE. senegalensisDichloromethaneSi gel, Sephadex LH-20Not specified>98[3]
DerroneE. senegalensisDichloromethaneSi gel, Sephadex LH-20Not specified>98[3]
Erysenegalensein NE. senegalensisDichloromethaneSi gel, Sephadex LH-20Not specified>98[3]

Biological Activities and Potential Signaling Pathways

Studies on various prenylated isoflavonoids isolated from Erythrina senegalensis have demonstrated significant cytotoxic activity against several cancer cell lines.[4] While specific data for this compound is limited, it is reported to be cytotoxic.[4] The biological activities of structurally related compounds suggest that this compound may also exhibit similar properties.

Anticancer Activity

Prenylated isoflavonoids from Erythrina have been shown to induce cell death in cancer cells through various mechanisms.[5]

  • Apoptosis: Many flavonoids induce programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.

  • Autophagy: Some flavonoids can induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.

Potential Signaling Pathways

Based on studies of other prenylated isoflavones, this compound may modulate key signaling pathways involved in cancer progression.

signaling_pathway isoE This compound pi3k PI3K/AKT Pathway isoE->pi3k Inhibition mapk MAPK Pathway isoE->mapk Modulation nfkb NF-κB Pathway isoE->nfkb Inhibition apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle proliferation ↓ Proliferation pi3k->proliferation mapk->apoptosis mapk->proliferation inflammation ↓ Inflammation nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product with potential applications in drug development, particularly in the field of oncology. The protocols outlined in this document provide a comprehensive guide for its isolation and purification from Erythrina species. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which will be crucial for its future therapeutic applications.

References

Application Notes and Protocols for the Chromatographic Separation of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavone found in plants of the Erythrina genus. Prenylated flavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The lipophilic prenyl group enhances the bioactivity and membrane permeability of these compounds. This document provides detailed application notes and protocols for the chromatographic separation of this compound and related prenylated flavonoids from Erythrina species.

Overview of Chromatographic Techniques

The isolation and purification of this compound from crude plant extracts typically involves a multi-step chromatographic process. Common techniques employed for the separation of flavonoids from Erythrina include:

  • Column Chromatography (CC): Often used for initial fractionation of the crude extract.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for the final purification of the target compound.

  • High-Speed Counter-Current Chromatography (HSCCC): An alternative liquid-liquid separation technique that avoids solid stationary phases.

Experimental Workflow for Isolation of this compound

The general workflow for the isolation of this compound from Erythrina plant material is depicted below. This process begins with extraction and progresses through several stages of chromatographic purification.

G cluster_0 Extraction and Fractionation cluster_1 Initial Purification cluster_2 Final Purification A Dried Erythrina Plant Material (e.g., stem bark) B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-hexane, ethyl acetate) C->D E Ethyl Acetate Fraction (Enriched in Flavonoids) D->E F Silica Gel Column Chromatography E->F G Elution with Hexane-Ethyl Acetate Gradient F->G H Collection of Fractions G->H I TLC Analysis of Fractions H->I J Pooling of this compound-rich Fractions I->J K Preparative HPLC J->K L C18 Column K->L M Isocratic or Gradient Elution (Methanol/Acetonitrile and Water) K->M N Fraction Collection based on UV Detection O Purity Analysis (Analytical HPLC, MS, NMR) N->O P Pure this compound O->P

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial steps to obtain a flavonoid-rich fraction from Erythrina stem bark.

  • Plant Material Preparation: Air-dry and powder the stem bark of the selected Erythrina species.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction, which will be enriched with moderately polar compounds like isoflavones.

    • Evaporate the ethyl acetate under reduced pressure to yield the dried ethyl acetate fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol is for the initial separation of compounds within the ethyl acetate fraction.

  • Column Packing:

    • Prepare a silica gel (e.g., 70-230 mesh) slurry in n-hexane and pack it into a glass column.

  • Sample Loading:

    • Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on, up to 100% ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.

    • Combine fractions that show similar TLC profiles and are expected to contain this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol details the final purification step to obtain high-purity this compound.

  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column (e.g., 250 x 20 mm, 5 µm), with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the combined fractions from column chromatography in the mobile phase (or a suitable solvent like methanol) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol (A) and water (B), or acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be:

      • 0-10 min: 60% A

      • 10-40 min: 60% to 90% A

      • 40-50 min: 90% A

      • 50-60 min: 60% A (re-equilibration)

    • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

    • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 260-280 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of this compound.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method

HSCCC is a valuable alternative for the separation of natural products.[1]

  • Solvent System Selection:

    • A suitable two-phase solvent system is crucial. For flavonoids from Erythrina, a system like n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:1:4 v/v/v/v ratio) can be effective.[1]

  • HSCCC Operation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Rotate the column at a specific speed (e.g., 850 rpm).

    • Pump the mobile phase (typically the lower phase) through the column at a set flow rate (e.g., 2.0 mL/min).

    • Inject the sample dissolved in a small volume of the biphasic solvent system.

  • Fraction Collection and Analysis:

    • Monitor the effluent with a UV detector and collect fractions corresponding to the separated compounds.

    • Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation: Quantitative Chromatographic Data

The following table summarizes representative quantitative data for the HPLC separation of isoflavones, which can be adapted for the purification of this compound.

ParameterValue / DescriptionReference
Chromatographic System Preparative High-Performance Liquid ChromatographyGeneral Practice
Column Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm)[2]
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile[3]
Gradient Elution 15% B to 35% B over 20 minutes[3]
Flow Rate 4.0 mL/minAdapted
Detection Wavelength 254 nm or 260 nm[2][3]
Injection Volume 500 µLAdapted
Expected Retention Time Varies based on exact conditions and compoundN/A
Purity Achieved >95%Goal

Signaling Pathways Modulated by Prenylated Flavonoids

Prenylated flavonoids, including compounds structurally related to this compound, have been shown to modulate various cellular signaling pathways. Understanding these interactions is crucial for drug development. The diagram below illustrates the modulation of the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.

G cluster_0 Cell Membrane cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 Modulation by Prenylated Flavonoids GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression Flavonoids Prenylated Flavonoids (e.g., this compound) Flavonoids->PI3K inhibit Flavonoids->Akt inhibit Flavonoids->ERK modulate

Figure 2: Modulation of PI3K/Akt and MAPK signaling pathways by prenylated flavonoids.

This diagram illustrates that prenylated flavonoids can inhibit key components of the PI3K/Akt pathway, such as PI3K and Akt, thereby promoting apoptosis and reducing cell proliferation. They can also modulate the MAPK/ERK pathway, influencing gene expression related to cell growth and differentiation. These modulatory effects are central to their potential therapeutic applications.

References

Protocol for HPLC-MS analysis of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC-MS Analysis of Isoerysenegalensein E

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The following procedures are based on established methodologies for the analysis of flavonoids and related phenolic compounds.

Introduction

This compound is a prenylated flavonoid, a class of natural products known for their diverse biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive detection of such compounds.[1][2] This protocol outlines the sample preparation, HPLC-MS conditions, and data analysis for the quantitative determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate analysis and to prevent contamination of the HPLC-MS system.[3][4] The following protocol is a general guideline for the extraction of this compound from a plant matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves or bark)

  • Methanol (HPLC grade)

  • 70% Ethanol (v/v) in water

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% ethanol.[5]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 45 minutes in an ultrasonic bath.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 70% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the initial mobile phase composition to bring the analyte concentration within the calibration range.

HPLC-MS Method

The following HPLC-MS parameters are recommended for the analysis of this compound, based on typical methods for flavonoids.[2][5][6]

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A 0.1% Formic acid in Water[2][6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[6]
Gradient Elution Start with a low percentage of B, gradually increase to elute the compound, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate 0.8 mL/min[5]
Injection Volume 5-10 µL
Column Temperature 30 °C
Run Time Approximately 30 minutes

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[5]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage 3.0-4.0 kV
Cone Voltage 20-40 V (Optimize for this compound)
Source Temperature 120-150 °C
Desolvation Temp. 350-450 °C
Nebulizer Gas Nitrogen
Collision Gas Argon (for MS/MS)

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The following table summarizes the key quantitative data that should be generated.

Table 3: Quantitative Data Summary

ParameterResult
Retention Time (RT) To be determined experimentally.
Precursor Ion ([M-H]-) To be determined based on the molecular weight of this compound.
Product Ions (for MRM) To be determined by fragmentation analysis of the precursor ion.
Linear Range The concentration range over which the detector response is proportional to the analyte concentration (e.g., 1-1000 ng/mL).
Correlation Coefficient (r²) A measure of the linearity of the calibration curve, should be >0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3).[5]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10).[5]
Precision (RSD%) The relative standard deviation of replicate measurements, should be <15%.
Accuracy (% Recovery) The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the standard. Should be within 85-115%.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis A Weigh Powdered Plant Material B Add 70% Ethanol A->B C Vortex & Sonicate B->C D Centrifuge C->D E Collect Supernatant D->E F Filter (0.45 µm) E->F G Inject Sample into HPLC-MS System F->G H Chromatographic Separation (C18) G->H I Mass Spectrometric Detection (ESI-) H->I J Peak Integration & Quantification I->J K Calibration Curve Construction J->K L Report Results K->L

References

In vitro cytotoxicity assay protocol for Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth understanding of a compound's cytotoxic effects is a critical step in the drug development process. For novel compounds such as Isoerysenegalensein E, establishing a robust and reproducible in vitro cytotoxicity assay protocol is fundamental. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.[1][2] As metabolic activity is often proportional to the number of viable cells, this assay provides a measure of cytotoxicity.[2]

To further investigate the mechanism of cell death, this guide also includes protocols for Annexin V-FITC and Caspase-3 activity assays, which can elucidate whether cytotoxicity is mediated by apoptosis.

Key Experiments and Protocols

MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.[2]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, or a cell line pertinent to the expected target of this compound) in a 96-well plate.

    • Seed the cells at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.

Annexin V-FITC Apoptosis Assay

This assay is used to detect one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC for detection by flow cytometry.[4] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[3]

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include untreated and positive controls.

  • Cell Harvesting and Staining:

    • After the treatment period, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL working solution).[5]

    • Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and mix gently.[5]

    • Analyze the samples by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[3][5]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[6] This assay measures the activity of Caspase-3 by detecting the cleavage of a specific substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[7][8] The cleavage of this substrate releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[7][8]

Experimental Protocol:

  • Cell Lysate Preparation:

    • Treat cells with this compound as described previously.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[7][9][10]

    • Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C.[9][10]

    • Collect the supernatant, which contains the cytosolic proteins including caspases.

  • Caspase-3 Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50-200 µg of protein from each sample to the wells.

    • Add reaction buffer (containing DTT) to each well.[8]

    • Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.[8]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][10]

    • Measure the absorbance at 400-405 nm using a microplate reader.[7][8]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison.

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Apoptotic Cells (Annexin V Assay)Fold Increase in Caspase-3 Activity
0 (Vehicle Control)100 ± 5.24.5 ± 1.11.0 ± 0.2
192.1 ± 4.88.2 ± 1.51.8 ± 0.3
1065.7 ± 6.125.4 ± 3.24.5 ± 0.6
5030.2 ± 3.968.1 ± 5.59.2 ± 1.1
10015.8 ± 2.585.3 ± 4.715.6 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_results Results start Seed Cells in Plates treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin caspase Caspase-3 Activity Assay treatment->caspase mtt_read Measure Absorbance (570nm) mtt->mtt_read flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry caspase_read Measure Absorbance (405nm) caspase->caspase_read viability Cell Viability (%) mtt_read->viability apoptosis Apoptosis Rate (%) flow_cytometry->apoptosis caspase_activity Caspase-3 Activity (Fold Change) caspase_read->caspase_activity

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Hypothetical Apoptotic Signaling Pathway

apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound mitochondria Mitochondrial Stress compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 substrates Cleavage of Cellular Substrates (PARP, etc.) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical intrinsic apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the sensitivity of specific cell lines to Isoerysenegalensein E, a natural isoflavonoid with demonstrated cytotoxic and anti-estrogenic properties. The included protocols offer standardized methods for assessing its activity, facilitating further research and drug development efforts.

Cell Line Sensitivity to this compound

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The human promyelocytic leukemia cell line, HL-60 , and the murine macrophage cell line, RAW264.7 , have been identified as being particularly sensitive to this compound.

Table 1: Summary of this compound Cytotoxicity

Cell LineCell TypeOrganismIC50 Value
RAW264.7MacrophageMurine12.7 µM
HL-60PromyeloblastHumanSignificant cytotoxicity observed

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Mechanism of Action

In the sensitive HL-60 cell line, this compound induces apoptosis through the intrinsic pathway. This process is initiated by mitochondrial dysfunction, leading to the activation of a caspase cascade, specifically involving the initiator caspase-9 and the executioner caspase-3. Furthermore, this compound has demonstrated anti-estrogenic activity, suggesting its potential as a modulator of estrogen receptor signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on sensitive cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Sensitive cell lines (e.g., RAW264.7, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to quantify apoptosis in HL-60 cells treated with this compound using flow cytometry.

Materials:

  • HL-60 cells

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HL-60 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete medium.

    • Treat the cells with various concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 24 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Caspase Activation

This protocol details the detection of cleaved (active) forms of caspase-9 and caspase-3 in HL-60 cells treated with this compound.

Materials:

  • HL-60 cells

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat HL-60 cells with this compound as described in Protocol 2.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the protein levels.

Protocol 4: Assessment of Anti-Estrogenic Activity using Yeast Estrogen Screen (YES) Assay

This protocol describes a method to evaluate the anti-estrogenic activity of this compound using a recombinant yeast strain expressing the human estrogen receptor.

Materials:

  • Recombinant Saccharomyces cerevisiae strain expressing the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ)

  • Yeast growth medium

  • 17β-Estradiol (E2)

  • This compound

  • 96-well microtiter plates

  • CPRG (chlorophenol red-β-D-galactopyranoside) substrate

  • Microplate reader

Procedure:

  • Yeast Culture Preparation:

    • Inoculate the recombinant yeast strain in growth medium and incubate overnight at 30°C with shaking.

    • Dilute the overnight culture to an OD600 of approximately 0.1.

  • Assay Setup:

    • In a 96-well plate, add a fixed, sub-maximal concentration of 17β-Estradiol to induce reporter gene expression.

    • Add serial dilutions of this compound to the wells containing E2.

    • Include controls: yeast with medium only (negative control), yeast with E2 only (positive control), and yeast with this compound only (to check for intrinsic estrogenic activity).

    • Add the diluted yeast culture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 48-72 hours.

    • Add the CPRG substrate to each well.

    • Continue incubation and monitor the color change from yellow to red, which indicates β-galactosidase activity.

    • Measure the absorbance at 570 nm at several time points.

  • Data Analysis:

    • Calculate the percentage of inhibition of E2-induced activity for each concentration of this compound.

    • A dose-dependent decrease in the red color intensity compared to the E2-only control indicates anti-estrogenic activity.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assays (HL-60) cluster_estrogen Anti-Estrogenic Assay seed_viability Seed Cells (RAW264.7 or HL-60) treat_viability Treat with This compound seed_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc seed_apoptosis Seed HL-60 Cells treat_apoptosis Treat with This compound seed_apoptosis->treat_apoptosis annexin_pi Annexin V/PI Staining & Flow Cytometry treat_apoptosis->annexin_pi western_blot Western Blot for Cleaved Caspases treat_apoptosis->western_blot prepare_yeast Prepare Recombinant Yeast Culture setup_assay Co-treat with Estradiol & this compound prepare_yeast->setup_assay measure_activity Measure Reporter Gene Activity setup_assay->measure_activity analyze_inhibition Analyze Inhibition measure_activity->analyze_inhibition

Caption: Experimental workflow for evaluating the biological activities of this compound.

signaling_pathway cluster_cell HL-60 Cell IsoE This compound Mito Mitochondrial Dysfunction IsoE->Mito induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Cleaved/Active) CytC->Casp9 activates Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed apoptotic signaling pathway of this compound in HL-60 cells.

Total Synthesis of Isoerysenegalensein E: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature has revealed that a total synthesis for Isoerysenegalensein E has not yet been reported. As such, detailed experimental protocols and quantitative data regarding its synthesis are not available in published literature. This document provides the known chemical information for this compound and outlines general synthetic strategies that could be applicable for this class of compounds, intended for researchers, scientists, and drug development professionals.

Chemical Information

This compound is a naturally occurring flavonoid. Key chemical details are summarized below.

PropertyValueSource
IUPAC Name 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-onePubChem[1]
Molecular Formula C25H26O6PubChem[1]
Molecular Weight 422.5 g/mol PubChem[1]
Natural Sources Erythrina lysistemon, Millettia pachycarpa, and Erythrina variegataPubChem[1]

Retrosynthetic Analysis (Hypothetical)

While a specific synthesis is not documented, a hypothetical retrosynthetic analysis can provide a logical framework for a potential synthetic route. This analysis is based on common strategies for the synthesis of complex flavonoids.

G This compound This compound Flavone Core Flavone Core This compound->Flavone Core Prenyl Sidechain 1 Prenyl Sidechain 1 This compound->Prenyl Sidechain 1 Prenyl Sidechain 2 Prenyl Sidechain 2 This compound->Prenyl Sidechain 2 Chalcone Intermediate Chalcone Intermediate Flavone Core->Chalcone Intermediate Substituted Acetophenone Substituted Acetophenone Chalcone Intermediate->Substituted Acetophenone Substituted Benzaldehyde Substituted Benzaldehyde Chalcone Intermediate->Substituted Benzaldehyde

Caption: A simplified retrosynthetic analysis of this compound.

A plausible synthetic approach would involve the initial construction of the core flavone structure, followed by the introduction of the prenyl sidechains. The flavone core is typically synthesized from a substituted acetophenone and a substituted benzaldehyde via a chalcone intermediate.

General Experimental Protocols for Flavonoid Synthesis

The following are generalized protocols for key reactions often employed in the synthesis of flavonoids. These are not specific to this compound but represent standard methodologies.

1. Chalcone Synthesis (Claisen-Schmidt Condensation)

This reaction forms the α,β-unsaturated ketone core of the chalcone.

  • Reaction:

  • Protocol:

    • Dissolve the substituted acetophenone and substituted benzaldehyde in a suitable solvent (e.g., ethanol, methanol).

    • Add a base (e.g., aqueous sodium hydroxide, potassium hydroxide) dropwise at room temperature.

    • Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

    • Filter, wash with water, and recrystallize the crude product.

2. Flavone Synthesis from Chalcone (Oxidative Cyclization)

This step converts the chalcone intermediate into the flavone core.

  • Reaction:

  • Protocol:

    • Dissolve the chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into water to precipitate the flavone.

    • Filter the solid, wash with sodium thiosulfate solution to remove excess iodine, then with water.

    • Purify the crude product by column chromatography or recrystallization.

3. Prenylation

The introduction of prenyl groups onto the flavonoid core is a key step.

  • Reaction:

  • Protocol:

    • Dissolve the flavonoid in a dry aprotic solvent (e.g., acetone, DMF).

    • Add a suitable base (e.g., potassium carbonate, sodium hydride) and stir.

    • Add prenyl bromide dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter off the base and evaporate the solvent.

    • Purify the residue by column chromatography to isolate the prenylated product.

Future Outlook

The total synthesis of this compound presents a significant challenge due to the stereochemical complexity and the need for regioselective introduction of the sidechains. Future work in this area will likely focus on the development of novel synthetic strategies to address these challenges. The successful total synthesis will be crucial for confirming its structure and enabling further investigation into its biological activities and potential therapeutic applications.

Should a total synthesis of this compound be published, a detailed analysis with comprehensive application notes and protocols will be made available.

References

Application Notes and Protocols for the Quantification of Isoerysenegalensein E in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavonoid found in various plant species of the Erythrina genus. Prenylated flavonoids are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides a detailed protocol for the quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). As no standardized method for the quantification of this specific compound has been published, the following protocol is adapted from established methods for the analysis of structurally related prenylated isoflavonoids in Erythrina extracts.

Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids is a branch of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of isoflavonoids, the precursors to complex structures like this compound.

Isoflavonoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI Isoflavanone 2-Hydroxyisoflavanone Flavanone->Isoflavanone IFS Isoflavone Genistein/Daidzein (Isoflavone Backbone) Isoflavanone->Isoflavone HID Prenylation Prenylation & Other Modifications Isoflavone->Prenylation Isoerysenegalensein_E This compound Prenylation->Isoerysenegalensein_E

General biosynthesis pathway of isoflavonoids.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in different Erythrina species, as determined by the UPLC-MS/MS method described below. These values are for illustrative purposes to demonstrate data presentation and are not based on published experimental results.

Plant MaterialPlant PartThis compound Concentration (µg/g dry weight)% RSD (n=3)
Erythrina senegalensisStem Bark15.84.2
Erythrina senegalensisRoot Bark25.43.8
Erythrina lysistemonStem Bark8.25.1
Erythrina lysistemonLeavesNot Detected-
Erythrina variegataStem Bark11.54.5

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow sample_collection Plant Material Collection (e.g., Erythrina Stem Bark) sample_prep Sample Preparation (Drying, Grinding) sample_collection->sample_prep extraction Ultrasonic-Assisted Extraction (Methanol) sample_prep->extraction filtration Filtration and Dilution extraction->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms data_acquisition Data Acquisition (MRM Mode) uplc_msms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Workflow for this compound quantification.

Detailed Experimental Protocol: UPLC-MS/MS Quantification of this compound

This protocol is adapted from methodologies used for the analysis of prenylated isoflavonoids.

Materials and Reagents
  • Reference standard of this compound (if available; otherwise, a closely related and quantified prenylated isoflavonoid standard can be used for semi-quantification).

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant material (e.g., dried and powdered stem bark of Erythrina sp.)

Instrumentation
  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

  • UPLC Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.

Sample Preparation and Extraction
  • Drying and Grinding: Dry the plant material (e.g., stem bark) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Re-dissolve the dried extract in 5.0 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      Time (min) % B
      0.0 10
      10.0 40
      12.0 55
      19.0 95
      22.0 95
      22.1 10

      | 25.0 | 10 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • MS/MS Conditions (Hypothetical for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound. Based on its chemical structure (C25H26O6, MW: 422.47), the precursor ion would likely be [M+H]+ at m/z 423.18.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
        This compound 423.18 (To be determined) (To be optimized)

        | (Internal Standard) | (To be determined) | (To be determined) | (To be optimized) |

Calibration Curve and Quantification
  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.

  • Inject each standard solution into the UPLC-MS/MS system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Inject the prepared plant extract samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation

For robust and reliable quantification, the analytical method should be validated according to international guidelines (e.g., ICH) for the following parameters:

  • Specificity: Absence of interfering peaks at the retention time of this compound.

  • Linearity: The linear relationship between the concentration and the detector response.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Accuracy: Recovery studies by spiking a known amount of standard into the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: Stability of the analyte in the sample solution under different storage conditions.

Conclusion

The UPLC-MS/MS method outlined in this application note provides a sensitive and selective approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results, which are essential for the scientific evaluation and development of plant-based products containing this bioactive isoflavonoid.

Application Notes and Protocols for Evaluating Isoerysenegalensein E Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Isoerysenegalensein E, a prenylated flavonoid with potential anticancer properties. The protocols detailed herein will enable researchers to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer.

Introduction to this compound and Cell-Based Efficacy Testing

This compound is a member of the prenylated flavonoid family of natural compounds. Prenylated flavonoids are known to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] The prenyl group enhances the biological activity of these flavonoids.[2] Evaluating the efficacy of novel compounds like this compound is a critical step in the drug discovery process. Cell-based assays offer a robust and efficient platform for initial screening and mechanistic studies, providing valuable insights into a compound's therapeutic potential.[6]

This document outlines a panel of recommended cell-based assays to characterize the anticancer effects of this compound. These assays will quantify its cytotoxic and pro-apoptotic activity and provide insights into the underlying molecular mechanisms by examining its influence on critical cell signaling pathways.

Core Assays for Efficacy Evaluation

A multi-faceted approach employing a suite of assays is recommended to comprehensively assess the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[6][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells.[1][10][11]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[1] Cell cycle arrest is a common mechanism of action for anticancer compounds.[14][15][16][17][18][19]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[2][20][21]

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Mechanistic Studies: Signaling Pathway Analysis

Prenylated flavonoids are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][3][4][22] Based on the known activities of this class of compounds, we recommend investigating the effect of this compound on the MAPK, PI3K/Akt, and NF-κB signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[22][23] Aberrant MAPK signaling is a hallmark of many cancers.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[24][25] Its inhibition is a key strategy in cancer therapy. Flavonoids have been shown to inhibit this pathway.[24][25]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.[13][20] Its constitutive activation is observed in many cancers, promoting cell proliferation and preventing apoptosis.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: Induce apoptosis in cells by treating with this compound. Lyse 1-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[8]

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.[8]

  • Protein Quantification: Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[8]

  • Reaction Setup: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.[8]

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).[8]

  • Incubation: Incubate at 37°C for 1-2 hours.[8]

  • Absorbance Measurement: Read the absorbance at 400-405 nm in a microplate reader.[8][11]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
Cancer Cell Line 1
Cancer Cell Line 2
Normal Cell Line

Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)

TreatmentConcentration (µM)Early ApoptoticLate Apoptotic/Necrotic
Vehicle Control-
This compoundX
This compoundY
This compoundZ

Table 3: Effect of this compound on Cell Cycle Distribution (%)

TreatmentConcentration (µM)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control-
This compoundX
This compoundY
This compoundZ

Table 4: Modulation of Signaling Pathways by this compound (Fold Change vs. Control)

Signaling ProteinConcentration XConcentration YConcentration Z
p-ERK/ERK
p-Akt/Akt
p-p65/p65

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_assays Cell-Based Assays cluster_mechanistic Mechanistic Studies cluster_pathways Signaling Pathways CellViability Cell Viability (MTT) WesternBlot Western Blot CellViability->WesternBlot Investigate Mechanism Apoptosis Apoptosis (Annexin V/PI) Apoptosis->WesternBlot Investigate Mechanism CaspaseAssay Caspase-3 Assay Apoptosis->CaspaseAssay Confirm Apoptotic Pathway CellCycle Cell Cycle (PI) CellCycle->WesternBlot Investigate Mechanism MAPK MAPK Pathway WesternBlot->MAPK Analyze PI3K_Akt PI3K/Akt Pathway WesternBlot->PI3K_Akt Analyze NFkB NF-κB Pathway WesternBlot->NFkB Analyze IsoE IsoE IsoE->CellViability Efficacy Evaluation IsoE->Apoptosis Efficacy Evaluation IsoE->CellCycle Efficacy Evaluation

Caption: Workflow for evaluating this compound efficacy.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway IsoE This compound Mitochondria Mitochondria IsoE->Mitochondria induces stress DeathReceptor Death Receptors IsoE->DeathReceptor may activate CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis signaling pathways modulated by this compound.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S ArrestG1 G1 Arrest G1->ArrestG1 This compound (potential effect) G2 G2 Phase S->G2 M M Phase G2->M ArrestG2M G2/M Arrest G2->ArrestG2M This compound (potential effect) M->G1

Caption: Potential points of cell cycle arrest induced by this compound.

MAPK_PI3K_Akt_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway IsoE This compound RAS RAS IsoE->RAS inhibits PI3K PI3K IsoE->PI3K inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNK JNK JNK->Proliferation p38 p38 p38->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition

Caption: Overview of MAPK and PI3K/Akt signaling pathways potentially targeted by this compound.

References

Animal Models for In Vivo Evaluation of Isoerysenegalensein E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoerysenegalensein E, a prenylated flavonoid isolated from plants of the Erythrina genus, has garnered scientific interest due to its potential therapeutic properties, which are suggested by studies on related compounds and plant extracts.[1][2] As a member of the prenylated flavonoid class, it is predicted to possess significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6] This document provides detailed application notes and protocols for establishing relevant animal models to investigate the in vivo efficacy of this compound. The proposed models are based on the known biological activities of Erythrina species extracts and the broader class of prenylated flavonoids.

Introduction to this compound and its Therapeutic Potential

This compound is a characteristic secondary metabolite found in Erythrina species, a plant genus with a rich history in traditional medicine for treating a variety of ailments.[1][7] Prenylated flavonoids are known to exhibit enhanced biological activities compared to their non-prenylated counterparts, a characteristic attributed to their increased lipophilicity and affinity for cell membranes.[3][4] While direct in vivo studies on this compound are currently lacking, research on extracts from Erythrina senegalensis and other species within the genus has demonstrated promising anticancer and antioxidant activities in vitro.[8] These findings provide a strong rationale for the in vivo investigation of this compound in established animal models of cancer and inflammation.

Proposed Animal Models

Based on the pharmacological profile of related compounds and extracts, the following animal models are proposed for the in vivo characterization of this compound.

Xenograft Models for Anticancer Activity

Extracts from Erythrina senegalensis containing related flavonoids have demonstrated cytotoxicity against various cancer cell lines, including those of breast and skin cancer.[2][9] Therefore, xenograft models using these cell lines are highly relevant.

  • Human Breast Cancer Xenograft Model (MCF-7)

  • Human Melanoma Xenograft Model (B16F10)

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is frequently assessed using the carrageenan-induced paw edema model in rodents, a well-established and reproducible assay for acute inflammation.

Experimental Protocols

Human Tumor Xenograft Model

This protocol describes the evaluation of the anticancer efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer, B16F10 for melanoma)

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Positive control (e.g., Doxorubicin for MCF-7, Dacarbazine for B16F10)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dosing schedule (e.g., daily for 14 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Carrageenan-Induced Paw Edema

This protocol outlines the procedure to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar rats or Swiss albino mice (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomize animals into treatment groups (n=6 per group).

  • Compound Administration:

    • Administer this compound, vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control--
This compoundX
This compoundY
Positive ControlZ

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h ± SEMEdema Inhibition (%) at 3h
Vehicle Control--
This compoundX
This compoundY
Positive ControlZ

Visualizations

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Growth Factor Receptor Growth Factor Receptor Cell Membrane->Growth Factor Receptor Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Growth Factor Receptor->MAPK Pathway Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt Pathway->Inhibition of Proliferation Inhibition MAPK Pathway->Inhibition of Proliferation Inhibition Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Proposed mechanism of anticancer action for this compound.

Experimental Workflow for Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Implantation Cell Implantation Cell Harvest->Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor & Weight Measurement Tumor & Weight Measurement Treatment Administration->Tumor & Weight Measurement Endpoint: Tumor Excision Endpoint: Tumor Excision Tumor & Weight Measurement->Endpoint: Tumor Excision Data Analysis Data Analysis Endpoint: Tumor Excision->Data Analysis anti_inflammatory_workflow cluster_prep Preparation cluster_study Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Compound Administration Compound Administration Grouping->Compound Administration Initial Paw Volume Initial Paw Volume Compound Administration->Initial Paw Volume Carrageenan Injection Carrageenan Injection Initial Paw Volume->Carrageenan Injection Paw Volume Measurement (1-4h) Paw Volume Measurement (1-4h) Carrageenan Injection->Paw Volume Measurement (1-4h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (1-4h)->Calculate % Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the isolation of Isoerysenegalensein E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a prenylated isoflavonoid with the chemical formula C₂₅H₂₆O₆. It is a secondary metabolite found in plants of the Erythrina genus, most notably Erythrina senegalensis.

Q2: What are the main challenges in isolating this compound?

The primary challenges in the isolation of this compound are typical for many natural products, especially flavonoids:

  • Low Abundance: this compound is often present in low concentrations within the plant material, necessitating the processing of large amounts of source material to obtain a modest yield.

  • Complex Matrix: The crude plant extract contains a complex mixture of other secondary metabolites, including other flavonoids, alkaloids, tannins, and saponins, which have similar polarities and can co-elute during chromatographic separation.[1]

  • Structural Similarity to Other Compounds: The presence of other structurally similar prenylated isoflavonoids in Erythrina species can make the final purification step challenging, often requiring multiple chromatographic techniques.

  • Potential for Degradation: Flavonoids can be sensitive to heat, light, and pH changes, which can lead to degradation during the extraction and isolation process.

Q3: Which solvents are most effective for the initial extraction of this compound from Erythrina senegalensis?

The choice of solvent depends on the desired polarity. Methanol and ethanol are commonly used for the extraction of a broad range of polar and semi-polar compounds, including flavonoids.[1] Dichloromethane and ethyl acetate are also used and can provide a more selective extraction of isoflavonoids. Sequential extraction with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then methanol) can be an effective strategy to fractionate the extract and simplify subsequent purification steps.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract 1. Inefficient extraction method. 2. Improper solvent selection. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material.1. Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 2. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to determine the optimal solvent. 3. Optimize extraction time and temperature; however, be cautious of potential degradation of the target compound at high temperatures. 4. Ensure the plant material is properly dried, ground, and stored.
Target compound not detected in the crude extract (e.g., by TLC or LC-MS) 1. This compound is absent or in very low concentration in the collected plant material. 2. Degradation of the compound during extraction.1. Verify the identity of the plant material. The chemical profile of plants can vary with geographical location and season of collection. 2. Use milder extraction conditions (e.g., lower temperature, protection from light).
Poor separation of this compound from other compounds during column chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Co-elution with structurally similar isoflavonoids.1. Silica gel is commonly used for flavonoid separation. Consider using other stationary phases like Sephadex LH-20 for size exclusion chromatography or reversed-phase C18 silica for HPLC. 2. Systematically optimize the solvent system. For silica gel, a gradient of increasing polarity (e.g., n-hexane:ethyl acetate or chloroform:methanol) is often effective. 3. If co-elution persists, further purification using preparative HPLC with a different column or solvent system may be necessary.
Broad or tailing peaks in HPLC analysis 1. Column overloading. 2. Interaction of the compound with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the amount of sample injected onto the column. 2. Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape for phenolic compounds. 3. Adjust the pH of the mobile phase to suppress the ionization of the hydroxyl groups of the flavonoid.
Apparent loss of compound during solvent evaporation 1. Degradation of the compound due to excessive heat. 2. Adsorption of the compound to the glassware.1. Use a rotary evaporator at a low temperature (e.g., < 40°C). 2. Silylate glassware to reduce active sites for adsorption. Rinse glassware with a polar solvent to recover any adsorbed material.

Data Presentation

The following table summarizes the percentage yield of crude extracts from the root of Erythrina senegalensis using different solvents, which can inform the initial extraction strategy.

Solvent Extraction Method Percentage Yield (%) Reference
MethanolMaceration4.28[1]
Ethyl AcetateMaceration3.62[1]
n-HexaneMaceration2.84[1]
EthanolNot Specified17.1 (from leaves)[2]

Note: The yield of the final purified this compound will be significantly lower than the crude extract yield.

Experimental Protocols

General Protocol for the Isolation of this compound from Erythrina senegalensis

This protocol is a generalized procedure based on common methods for isolating prenylated isoflavonoids from Erythrina species. Optimization will be required for specific laboratory conditions and plant material.

1. Plant Material Preparation:

  • Air-dry the stem or root bark of Erythrina senegalensis in the shade.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

3. Fractionation (Optional but Recommended):

  • Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v) and perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate.

  • Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched in isoflavonoids.

4. Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Pack the column with silica gel in a non-polar solvent (e.g., n-hexane).

  • Apply the sample to the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate 95:5, 90:10, 80:20, etc.) followed by gradients of ethyl acetate and methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing compounds with similar TLC profiles.

5. Further Purification:

  • Fractions containing this compound may require further purification. This can be achieved by:

    • Repeated column chromatography on silica gel with a shallower solvent gradient.

    • Size exclusion chromatography on Sephadex LH-20, eluting with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid).

6. Structure Elucidation:

  • The structure of the purified compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Mandatory Visualizations

experimental_workflow start Start: Dried and Powdered Erythrina senegalensis Bark extraction Extraction (e.g., Maceration with Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning (n-Hexane, Dichloromethane, Ethyl Acetate) crude_extract->fractionation fractions Hexane Fraction DCM Fraction EtOAc Fraction Aqueous Fraction fractionation->fractions column_chromatography Silica Gel Column Chromatography (Gradient Elution) fractions->column_chromatography EtOAc Fraction fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions Containing Target Compound fraction_collection->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation troubleshooting_workflow start Problem: Low Yield or Purity check_extraction Was the extraction efficient? start->check_extraction optimize_extraction Optimize Extraction: - Change solvent - Use UAE/MAE - Increase time/temp (with caution) check_extraction->optimize_extraction No check_chromatography Is the chromatographic separation optimal? check_extraction->check_chromatography Yes optimize_extraction->check_chromatography optimize_chromatography Optimize Chromatography: - Change solvent system - Try a different stationary phase - Use preparative HPLC check_chromatography->optimize_chromatography No check_degradation Could the compound have degraded? check_chromatography->check_degradation Yes optimize_chromatography->check_degradation minimize_degradation Minimize Degradation: - Use lower temperatures - Protect from light - Adjust pH check_degradation->minimize_degradation Yes success Improved Yield and Purity check_degradation->success No minimize_degradation->success

References

Optimizing the yield of Isoerysenegalensein E from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Isoerysenegalensein E from natural sources, primarily Erythrina senegalensis.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound?

A1: The primary natural source of this compound is the stem bark of Erythrina senegalensis.[1] It has also been isolated from the stem bark of Erythrina caffra.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Methanol (MeOH) and ethyl acetate (EtOAc) have been successfully used to extract this compound.[1] A mixture of dichloromethane and methanol (CH2Cl2/MeOH) has been shown to provide a high total extract yield from Erythrina senegalensis stem bark.[2]

Q3: Are there modern extraction techniques that can improve the yield?

A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient for extracting flavonoids from Erythrina species compared to traditional methods like maceration or Soxhlet extraction. These methods can reduce extraction time and solvent consumption.

Q4: What are the key parameters to optimize for improving extraction efficiency?

A4: The key parameters to optimize include the type of solvent and its concentration, the solid-to-liquid ratio, extraction time, and temperature. For modern techniques like UAE, ultrasonic power and frequency are also critical variables.[3]

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use a combination of Vacuum Liquid Chromatography (VLC) and column chromatography on silica gel, followed by further purification steps like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound 1. Incorrect plant material (species, part, or age). 2. Inefficient extraction solvent or method. 3. Degradation of the compound during extraction. 4. Suboptimal chromatographic separation.1. Verify the botanical identity of the plant material. Use the stem bark of Erythrina senegalensis. 2. Switch to a more efficient solvent system like a CH2Cl2/MeOH mixture. Consider using Ultrasound-Assisted Extraction (UAE). 3. Avoid excessive heat and prolonged extraction times. Extract at room temperature or slightly elevated temperatures (e.g., 40-50°C). 4. Optimize the mobile phase for column chromatography; perform preliminary analysis with TLC to determine the best solvent system.
Co-elution of Impurities 1. Similar polarity of this compound and impurities. 2. Overloading of the chromatography column. 3. Inappropriate stationary or mobile phase.1. Use a multi-step chromatographic approach. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity. 2. Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of extract to silica gel by weight. 3. Try different chromatographic techniques, such as Sephadex LH-20 column chromatography, which separates based on molecular size, or consider preparative HPLC for final purification.
Compound Degradation During Workup 1. Exposure to high temperatures. 2. Presence of acidic or basic conditions. 3. Oxidation.1. Use a rotary evaporator at a low temperature (≤ 40°C) for solvent removal. 2. Ensure all solvents are neutral and of high purity. 3. Store extracts and purified fractions at low temperatures (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data on Extraction Yields

The following tables provide illustrative data on total extract yields from Erythrina senegalensis. Note that these are yields of the crude extract, not the purified this compound.

Table 1: Comparison of Total Extract Yield from E. senegalensis Stem Bark using Different Solvents.

Solvent SystemExtraction MethodYield (%)
CH2Cl2/MeOH (1:1)Maceration10.2
Methanol (MeOH)Maceration9.1
Dichloromethane (CH2Cl2)Maceration5.9

Data adapted from a study on the antioxidant and anticancer properties of E. senegalensis extracts.[2]

Table 2: Comparison of Total Extract Yield from E. senegalensis Root using Maceration.

SolventYield (%)
Methanol4.28
Ethyl Acetate3.62
Hexane2.48

Data adapted from a phytochemical screening study of E. senegalensis root.[4]

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Preparation of Plant Material: Air-dry the stem bark of Erythrina senegalensis at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the bark into a coarse powder.

  • Extraction:

    • Macerate the powdered bark (e.g., 1 kg) with a mixture of dichloromethane and methanol (1:1, v/v; 5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Fractionation (Optional but Recommended):

    • Suspend the crude extract in a mixture of water and methanol (9:1) and perform liquid-liquid partitioning successively with n-hexane, dichloromethane, and ethyl acetate.

    • This compound is expected to be present in the ethyl acetate and/or dichloromethane fractions. Concentrate these fractions separately.

Protocol 2: Chromatographic Purification of this compound
  • Initial Separation by Vacuum Liquid Chromatography (VLC):

    • Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.

    • Pack a VLC column with silica gel and load the pre-adsorbed sample.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane, then 95:5, 90:10, and so on, up to 100% ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Column Chromatography:

    • Pool the fractions from VLC that show the presence of this compound (based on TLC comparison with a reference or previous reports).

    • Subject the pooled fractions to further column chromatography on silica gel using an isocratic or gradient elution with a suitable solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol mixtures).

  • Final Purification:

    • For final purification, use preparative TLC or Sephadex LH-20 column chromatography with methanol as the eluent.

    • The purity of the isolated this compound should be confirmed by HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

Visualizations

experimental_workflow plant_material Plant Material (Erythrina senegalensis Stem Bark) grinding Grinding plant_material->grinding extraction Extraction (e.g., CH2Cl2/MeOH Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract vlc VLC Separation (n-hexane/EtOAc gradient) crude_extract->vlc fraction_pooling TLC Guided Fraction Pooling vlc->fraction_pooling column_chrom Silica Gel Column Chromatography fraction_pooling->column_chrom final_purification Final Purification (Prep-TLC or Sephadex) column_chrom->final_purification pure_compound Pure this compound final_purification->pure_compound analysis Structural Analysis (NMR, MS, HPLC) pure_compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

References

Overcoming solubility issues of Isoerysenegalensein E in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoerysenegalensein E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities.[1][2][3] It is isolated from plants of the Erythrina genus.[1][2] Like other prenylated flavonoids, it is characterized by the presence of one or more prenyl groups attached to the flavonoid backbone, which can enhance its biological activity.[4][5]

Q2: What are the known biological activities of this compound and related compounds?

Flavonoids from the Erythrina genus have been reported to possess a wide range of biological activities, including:

  • Antioxidant[1][2][3]

  • Anti-inflammatory[1][2][3]

  • Antimicrobial[3][6]

  • Anticancer[1][2][3]

The prenyl group on these flavonoids is thought to enhance their interaction with cell membranes and target proteins, contributing to their potent bioactivity.[4][5]

Q3: Why am I having trouble dissolving this compound in my aqueous assay buffer?

This compound, like many prenylated flavonoids, is a lipophilic molecule and is expected to have poor water solubility.[4][7] This is a common issue for this class of compounds and often requires the use of an organic co-solvent to prepare a stock solution, which is then diluted into the aqueous assay medium.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address solubility challenges with this compound in your in vitro experiments.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound in the final assay medium exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Optimize DMSO concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. However, ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%). 3. Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol or methanol to prepare the stock solution. Test the solubility of this compound in these solvents first.
Compound appears insoluble even in organic solvents. The compound may require more energy to dissolve.1. Gentle heating: Warm the solution in a water bath (37-50°C) to aid dissolution. Always check the compound's stability at elevated temperatures. 2. Sonication: Use a sonicator bath to provide mechanical energy to break down aggregates and enhance solvation.
Visible particles or cloudiness in the final assay medium. The compound has precipitated out of solution.1. Serial dilutions: Prepare intermediate dilutions of your stock solution in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer. 2. Incorporate a non-ionic surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the assay medium can help maintain the solubility of hydrophobic compounds.[8] Compatibility with your specific assay must be verified.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations of the compound.Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitation. Vortex the stock solution before making dilutions.

Quantitative Data Summary

Solvent General Solubility of Flavonoids Considerations for In Vitro Assays
Water Poor to very lowNot suitable for preparing stock solutions of hydrophobic flavonoids.
Dimethyl Sulfoxide (DMSO) Generally goodCommon choice for stock solutions. Final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol Moderate to goodCan be used as an alternative to DMSO. May be more compatible with certain cell-based assays.
Methanol Moderate to goodCan be used for stock solutions, but its volatility and toxicity should be considered.
Acetone GoodOften used for extraction but less common for in vitro assay stock solutions due to its high volatility and potential for cellular toxicity.[9]

Experimental Protocols

Protocol for Preparing a Solubilized Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution of this compound. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the molecular weight of this compound).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • Alternatively, sonicate the tube in a bath sonicator for 5-10 minutes.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

Hypothesized Signaling Pathway Inhibition by this compound

Given the known anti-inflammatory and anticancer activities of related flavonoids, a plausible mechanism of action for this compound involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IsoE This compound IsoE->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription G start Start: this compound Powder sol_test Solubility Test in DMSO, Ethanol, Methanol start->sol_test dissolved Completely Dissolved? sol_test->dissolved heat_sonicate Apply Gentle Heat (37°C) or Sonication dissolved->heat_sonicate No prepare_stock Prepare Concentrated Stock Solution dissolved->prepare_stock Yes heat_sonicate->dissolved serial_dilute Perform Serial Dilutions in Assay Buffer prepare_stock->serial_dilute check_precipitate Check for Precipitation (Visually, Microscopy) serial_dilute->check_precipitate no_precipitate No Precipitation check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes end Proceed with In Vitro Assay no_precipitate->end troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent % precipitate->troubleshoot troubleshoot->serial_dilute

References

Stability of Isoerysenegalensein E under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Isoerysenegalensein E under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

Q2: How sensitive is this compound to temperature fluctuations?

A2: Flavonoids are generally sensitive to high temperatures, which can accelerate their degradation.[1] Storing this compound at room temperature for extended periods is not recommended. For short-term use, maintaining a consistent cool temperature is crucial. Significant degradation of other flavonoids has been observed at temperatures of 23°C and 40°C.[3]

Q3: My experimental results with this compound are inconsistent. Could storage be the issue?

A3: Yes, inconsistent results are a common sign of compound degradation. If this compound has been stored improperly (e.g., at room temperature, exposed to light, or in a humid environment), its concentration and purity may have changed, leading to variability in your experiments. It is advisable to perform a purity check using analytical methods like HPLC.

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical quantification is necessary to confirm the compound's integrity.

Q5: How should I prepare stock solutions of this compound for experiments?

A5: Stock solutions should be prepared in a suitable, dry solvent and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials or tubes wrapped in aluminum foil is recommended to protect the solution from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in assays Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light, humidity). 2. Prepare fresh stock solutions from a new batch of the compound. 3. Perform a forced degradation study to understand its stability under your experimental conditions.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products.1. Review the storage history of the compound. 2. Conduct a forced degradation study to identify potential degradation products.[4][5][6] 3. Optimize the chromatographic method to separate the main compound from its degradants.
Variability between experimental replicates Inconsistent concentration of this compound due to degradation or repeated freeze-thaw cycles.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Always use freshly thawed aliquots for each experiment. 3. Re-quantify the concentration of the stock solution periodically.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5][6][7]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC or LC-MS system

Methodology:

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points (e.g., 0, 6, 12, 24 hours) using a validated HPLC or LC-MS method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • A gradient elution can be optimized, for instance: 0-10 min (10-20% B), 10-20 min (20-50% B), 20-30 min (50-10% B).[3]

Parameters (example):

  • Flow rate: 1.0 mL/min[3]

  • Injection volume: 20 µL[3]

  • Column temperature: 30°C[3]

  • Detection wavelength: Determined by the UV spectrum of this compound (typically in the range of 254-370 nm for flavonoids).

Procedure:

  • Prepare a standard curve with known concentrations of a pure this compound reference standard.

  • Prepare the sample solution of this compound.

  • Inject the standards and the sample into the HPLC system.

  • Integrate the peak area corresponding to this compound and calculate the concentration based on the standard curve.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting Problem Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Light, Humidity) Problem->CheckStorage PurityCheck Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityCheck Storage Improper CheckStorage->PurityCheck Storage Proper Degraded Compound Degraded PurityCheck->Degraded Impurity Detected NotDegraded Compound is Pure PurityCheck->NotDegraded No Impurity Solution1 Use New Aliquot / Batch Degraded->Solution1 Solution2 Investigate Other Experimental Variables NotDegraded->Solution2

References

Preventing degradation of Isoerysenegalensein E during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoerysenegalensein E Extraction

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound during extraction. This compound is a prenylated isoflavonoid found in plants such as Erythrina lysistemon, Millettia pachycarpa, and Erythrina variegata[1]. Like many natural products, particularly isoflavonoids, it can be susceptible to degradation under certain extraction conditions. This guide offers troubleshooting advice and frequently asked questions to help you optimize your extraction process and ensure the integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a prenylated isoflavonoid with the chemical formula C25H26O6[1]. Its structure contains multiple hydroxyl groups and a chromen-4-one core, which are common features of flavonoids. These functional groups, along with the prenyl chains, make the molecule susceptible to degradation through oxidation, hydrolysis, and isomerization, particularly when exposed to harsh conditions such as high temperatures, extreme pH levels, and light.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The main factors that can lead to the degradation of isoflavonoids like this compound include:

  • High Temperatures: Heat can accelerate chemical reactions, leading to the breakdown of the molecule.[2][3]

  • Extreme pH: Both acidic and especially alkaline conditions can catalyze hydrolysis and other degradation reactions in isoflavonoids.[3]

  • Choice of Solvent: The polarity of the solvent can affect the stability of the compound. Some solvents may also contain impurities that can promote degradation.[2][4]

  • Exposure to Light: UV light can induce photochemical degradation.

  • Presence of Oxygen: Oxidative degradation can occur, especially in the presence of heat and light.

  • Enzymatic Degradation: If the plant material is not properly handled, endogenous enzymes can degrade the target compound.

Q3: What are the general best practices to prevent the degradation of this compound?

A3: To minimize degradation, consider the following best practices:

  • Use fresh or properly dried and stored plant material to minimize enzymatic degradation.

  • Employ milder extraction techniques, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which often require lower temperatures and shorter extraction times compared to traditional methods like Soxhlet extraction.[5][6]

  • Maintain a low extraction temperature. If using maceration, consider performing it at room temperature or in a cold room.

  • Buffer your extraction solvent to a slightly acidic or neutral pH.

  • Use high-purity solvents and consider de-gassing them to remove dissolved oxygen.

  • Protect your samples from light by using amber glassware or covering your extraction setup with aluminum foil.

  • Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.

Troubleshooting Guides

Problem 1: Low yield of this compound in the crude extract.

Possible Cause Troubleshooting Step
Incomplete Extraction 1. Increase extraction time: Allow more time for the solvent to penetrate the plant material. 2. Reduce particle size: Grind the plant material to a finer powder to increase the surface area for extraction. 3. Optimize solvent-to-solid ratio: A higher volume of solvent may be needed to fully extract the compound.[7] 4. Change solvent polarity: this compound is a moderately polar compound. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) may be more effective.[2]
Degradation during extraction 1. Lower the extraction temperature: If using a heated method, reduce the temperature. For maceration, perform the extraction at room temperature or below. 2. Check the pH of the extraction solvent: Ensure the pH is neutral or slightly acidic.[3] 3. Protect from light: Use amber glassware or cover the extraction vessel. 4. Use a milder extraction technique: Switch from a high-temperature method like Soxhlet to ultrasound-assisted extraction (UAE) or maceration.[5]
Poor quality of plant material 1. Verify the source and storage conditions of the plant material: Use freshly collected or properly dried and stored material. 2. Analyze a reference sample: If possible, compare the extraction results with a reference sample of the plant material with a known content of this compound.

Problem 2: Suspected degradation of this compound (e.g., presence of unknown peaks in HPLC/LC-MS).

Possible Cause Troubleshooting Step
Thermal Degradation 1. Reduce extraction temperature: Avoid prolonged exposure to high temperatures.[2] 2. Use a milder extraction method: Consider UAE or pressurized liquid extraction (PLE) at a lower temperature.
pH-induced Degradation 1. Measure and adjust the pH of the extraction solvent: Buffer the solvent to a pH between 5 and 7.[3] 2. Avoid alkaline conditions: Isoflavonoids are particularly unstable at high pH.[3]
Oxidative Degradation 1. De-gas solvents: Remove dissolved oxygen by bubbling with an inert gas (e.g., nitrogen or argon). 2. Add an antioxidant: Introduce a small amount of an antioxidant like ascorbic acid or BHT to the solvent.
Photodegradation 1. Work in a dimly lit area or use protective coverings: Minimize exposure to UV and ambient light throughout the extraction and purification process.

Data Presentation

The stability of isoflavonoids is significantly influenced by temperature and pH. The following table summarizes the general effects based on studies of similar compounds. Note that these are general guidelines, and the optimal conditions for this compound should be experimentally determined.

Table 1: General Stability of Isoflavonoids under Different Extraction Conditions

ParameterConditionExpected Stability of IsoflavonoidsRecommendation for this compound Extraction
Temperature < 40°CGenerally stableRecommended for all extraction methods.
40°C - 60°CModerate stability, some degradation possible with prolonged exposure.[3]Use with caution, minimize extraction time.
> 60°CSignificant degradation likely, especially with extended heating.[2][3]Avoid, or use for very short durations with advanced techniques like MAE.
pH Acidic (pH 3-6)Generally stable.[3]Optimal for extraction.
Neutral (pH 7)Moderately stable, but some degradation can occur, especially with heat.[3]Acceptable, but slightly acidic is preferred.
Alkaline (pH > 8)Unstable, rapid degradation is likely.[3]Avoid.

Experimental Protocols

Protocol 1: Maceration for Extraction of this compound

This protocol describes a standard maceration procedure designed to minimize degradation.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves or bark of Erythrina lysistemon) at a low temperature (e.g., 40°C) in a ventilated oven until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L amber glass flask.

    • Add 1 L of a 1:1 mixture of methanol and dichloromethane.

    • Seal the flask and wrap it in aluminum foil to protect it from light.

    • Place the flask on an orbital shaker at room temperature (20-25°C) and shake at 120 rpm for 48 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 200 mL of the solvent mixture.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the resulting crude extract at -20°C in a sealed, amber vial.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency at a lower temperature and shorter time.

  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 20 g of the powdered plant material and place it in a 500 mL beaker.

    • Add 200 mL of ethanol.

    • Place the beaker in an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the temperature to 35°C.

    • Sonicate for 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue with another 100 mL of ethanol under the same conditions.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Store the crude extract at -20°C in a sealed, amber vial.

Visualizations

Below are diagrams illustrating a general experimental workflow and a potential degradation pathway for this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Final Product Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Extraction Method Extraction Method Grinding->Extraction Method Maceration Maceration Extraction Method->Maceration Low Temp UAE UAE Extraction Method->UAE Low Temp, Short Time Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Concentration Filtration->Concentration Chromatography Chromatography Concentration->Chromatography Analysis Analysis Chromatography->Analysis This compound This compound Analysis->this compound

Caption: Workflow for the extraction and purification of this compound.

G Isoerysenegalensein_E This compound Degradation_Factors Degradation Factors Isoerysenegalensein_E->Degradation_Factors Oxidation Oxidation Degradation_Factors->Oxidation Heat, Light, O2 Hydrolysis Hydrolysis Degradation_Factors->Hydrolysis High pH Isomerization Isomerization Degradation_Factors->Isomerization Heat, pH Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Isomerization->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Isoerysenegalensein E Analytical Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Isoerysenegalensein E.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common and robust method for the quantification of flavonoids like this compound. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred technique. These methods allow for the accurate identification and quantification of the compound even in complex matrices such as plant extracts.

Q3: What are the typical challenges encountered during the analysis of prenylated flavonoids like this compound?

A3: Common challenges include:

  • Poor resolution from other isomeric flavonoids present in the extract.

  • Peak tailing , which can affect quantification accuracy.

  • Matrix effects in LC-MS, where other components in the sample can suppress or enhance the ionization of this compound.

  • Low recovery during sample preparation due to the compound's lipophilicity.

Q4: How can I improve the resolution of this compound from other isomers?

A4: To improve chromatographic resolution, you can:

  • Optimize the mobile phase composition and gradient.

  • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).

  • Adjust the column temperature.

  • Consider using a different column chemistry (e.g., a phenyl-hexyl or biphenyl phase).

Q5: What could be the cause of peak tailing for my this compound peak?

A5: Peak tailing for flavonoids is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active sites on the silica-based stationary phase. To mitigate this, you can:

  • Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.

  • Use an end-capped HPLC column.

  • Ensure that the sample is fully dissolved in the mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.

HPLC-UV/DAD Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak Injection failure.Check autosampler and syringe. Manually inject a standard to confirm system functionality.
Incorrect detection wavelength.Flavonoids typically have two main absorption maxima. For this compound, scan a broad UV-Vis range (e.g., 200-400 nm) to determine the optimal wavelength.
Compound degradation.Prepare fresh standards and samples. Protect solutions from light and heat.
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add 0.1% formic or acetic acid to the mobile phase. Use a column with high-purity silica and effective end-capping.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Split Peaks Partially blocked column frit.Reverse-flush the column (if permitted by the manufacturer). If unresolved, replace the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phases fresh daily and ensure accurate composition.
Fluctuations in column temperature.Use a thermostatically controlled column compartment.
Column equilibration issue.Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
LC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity/Sensitivity Ion suppression from matrix components.Improve sample cleanup (e.g., using Solid Phase Extraction - SPE). Dilute the sample.
Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.
Incorrect mass transition settings (for MS/MS).Infuse a standard solution of this compound to optimize the precursor and product ion m/z values.
High Background Noise Contaminated mobile phase or solvent lines.Use high-purity LC-MS grade solvents and additives. Flush the system.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Inconsistent Results Sample carryover.Implement a robust needle wash protocol between injections, using a strong solvent.
Instability of the compound in the autosampler.Keep the autosampler temperature controlled (e.g., 4 °C).

Experimental Protocols

The following are example protocols for the analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV/DAD Analysis of this compound

This protocol provides a general method for the quantification of this compound in a plant extract.

1. Sample Preparation (Solid-Liquid Extraction): a. Weigh 1 g of dried and powdered plant material. b. Add 20 mL of methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 70% B
  • 20-25 min: 70% to 90% B
  • 25-30 min: 90% B (hold)
  • 30-35 min: 90% to 30% B
  • 35-40 min: 30% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: DAD, monitor at the absorbance maximum of this compound (e.g., ~280 nm and ~330 nm).

3. Quantification: a. Prepare a stock solution of a purified this compound standard. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to generate a calibration curve of peak area versus concentration. d. Inject the prepared sample and quantify the amount of this compound using the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is for the sensitive detection and confirmation of this compound.

1. Sample Preparation:

  • Follow the same extraction procedure as in Protocol 1. A further dilution step may be necessary depending on the concentration in the extract.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.
  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A faster gradient can often be used with UHPLC systems. Optimization is required.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
  • MS Parameters:
  • Capillary Voltage: ~3.0-4.0 kV.
  • Source Temperature: ~120-150 °C.
  • Desolvation Gas Flow and Temperature: To be optimized for the instrument.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. The specific precursor and product ion m/z values for this compound need to be determined by infusing a standard.

Quantitative Data Summary

The following tables present typical validation parameters for an HPLC-UV method for a prenylated flavonoid like this compound. These values should be determined experimentally for your specific method.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Example LC-MS/MS MRM Transitions for a Prenylated Flavonoid (Note: These are hypothetical values for this compound and must be determined experimentally)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound [M-H]⁻ or [M+H]⁺Fragment 1Fragment 2
Internal Standard [M-H]⁻ or [M+H]⁺Fragment 1Fragment 2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification plant Plant Material extract Methanol Extraction plant->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Separation (C18 Column) filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject uv UV/DAD Detection hplc->uv ms Mass Spectrometry (MRM) lcms->ms quant Quantification uv->quant ms->quant

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic

troubleshooting_flow start Chromatographic Problem (e.g., Bad Peak Shape) check_system Check System Suitability (Run Standard) start->check_system system_ok System OK? check_system->system_ok problem_method Issue is Method/Sample-Specific system_ok->problem_method Yes problem_instrument Instrument Issue system_ok->problem_instrument No check_mobile_phase Check Mobile Phase (pH, Composition) problem_method->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) problem_method->check_sample_prep check_column Check Column (Contamination, Age) problem_method->check_column check_connections Check for Leaks/ Dead Volume problem_instrument->check_connections check_detector Check Detector Settings problem_instrument->check_detector

Caption: A logical flow for troubleshooting common HPLC issues.

Potential Signaling Pathway

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor inflammatory_stimulus->tlr4 nfkb_pathway IKK Complex tlr4->nfkb_pathway ikb IκBα nfkb_pathway->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines iso_e This compound iso_e->nfkb_pathway Inhibits (?)

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

References

Addressing batch-to-batch variability of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoerysenegalensein E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prenylated flavonoid isolated from the roots of Erythrina senegalensis. Its primary known mechanism of action is the induction of apoptosis in cancer cells through the modulation of the PI3K/Akt/mTOR signaling pathway. It has shown potential as a novel anti-cancer agent in preclinical studies.

Q2: We are observing significant differences in cytotoxicity between different batches of this compound. Why is this happening?

A2: Batch-to-batch variability is a known challenge with natural products.[1] Several factors can contribute to these variations:

  • Natural Source Variation: The concentration of active compounds in plants can be influenced by genetic differences, geographical location, climate, and harvest time.[2]

  • Extraction and Purification Processes: Minor changes in extraction solvents, temperature, or purification chromatography can lead to different impurity profiles and yields.[3][4]

  • Storage and Handling: this compound is sensitive to light and oxidation. Improper storage can lead to degradation of the compound, reducing its effective concentration.

Q3: How can we mitigate the impact of batch-to-batch variability on our experimental results?

A3: To ensure the reproducibility of your experiments, we recommend the following:

  • Internal Quality Control: Perform your own quality control checks on each new batch. This should include analytical methods like HPLC to confirm purity and identity.

  • Dose-Response Curve: For each new batch, generate a new dose-response curve in your primary assay to determine the effective concentration (e.g., IC50). This will allow you to normalize the activity between batches.

  • Consistent Experimental Practices: Maintain consistency in all experimental parameters, including cell passage number, reagent sources, and incubation times.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain the stability and activity of this compound, it should be stored as a solid at -20°C, protected from light. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides
Issue Possible Causes Troubleshooting Steps
Inconsistent IC50 values between experiments with the same batch. 1. Variability in cell health or passage number. 2. Inconsistent drug concentration due to pipetting errors or degradation of stock solution. 3. Changes in assay reagents or incubation times.1. Use cells within a consistent, narrow range of passage numbers. Regularly check for mycoplasma contamination. 2. Prepare fresh dilutions from a frozen stock for each experiment. Verify pipette calibration. 3. Ensure all reagents are from the same lot and that incubation times are precisely controlled.
Complete loss of activity of this compound. 1. Degradation of the compound due to improper storage. 2. Incorrect solvent used for dissolution.1. Confirm that the compound has been stored at -20°C (solid) or -80°C (solution) and protected from light. 2. Ensure that anhydrous DMSO was used to prepare the stock solution.
Unexpected off-target effects or cellular morphology changes. 1. Presence of impurities from the extraction process in a particular batch. 2. High concentrations of the compound leading to non-specific toxicity.1. Review the Certificate of Analysis for the specific batch. Consider performing your own purity analysis using HPLC-MS. 2. Perform a thorough dose-response analysis to identify the optimal concentration range.
Data Presentation: Batch-to-Batch Quality Control

To ensure transparency and aid in experimental planning, we provide a comprehensive Certificate of Analysis with each batch. Below is an example of the quality control data you can expect.

Batch ID Purity (by HPLC) Identity (by Mass Spec) IC50 in HeLa cells (48h)
IEE-2025-0198.2%Confirmed5.2 µM
IEE-2025-0297.5%Confirmed6.1 µM
IEE-2025-0399.1%Confirmed4.9 µM
Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

  • Cell Plating: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.78 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Western Blotting to Analyze PI3K/Akt/mTOR Pathway

  • Cell Lysis: Treat cells with this compound at the desired concentration for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IsoE This compound IsoE->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.

QC_Workflow cluster_reception Batch Reception cluster_analysis Internal QC Analysis cluster_decision Decision cluster_outcome Outcome start Receive New Batch of this compound hplc Purity & Identity Check (HPLC, MS) start->hplc bioassay Biological Activity Assay (e.g., MTT for IC50) start->bioassay decision Does it meet specs? (Purity >95%, IC50 within range) hplc->decision bioassay->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Recommended internal quality control workflow for new batches of this compound.

References

Enhancing the resolution of Isoerysenegalensein E in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Isoerysenegalensein E. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance chromatographic resolution and achieve optimal separation results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution important?

A1: this compound is a natural isoflavone found in plants of the Erythrina genus.[1] Achieving high resolution in its chromatographic separation is critical for accurate quantification, isolation of a pure compound for further studies, and ensuring the purity and safety of potential drug products. Poor resolution can lead to inaccurate measurements and contamination with closely related impurities.

Q2: What are the primary causes of poor peak resolution in HPLC?

A2: Poor resolution is primarily caused by three factors: insufficient peak separation (selectivity), excessive peak broadening (low efficiency), or inadequate retention. Common underlying issues include suboptimal mobile phase composition, inappropriate column chemistry, column degradation, and system problems like extra-column volume.[2][3][4]

Q3: My this compound peak is tailing. What does this indicate?

A3: Peak tailing, where a peak's trailing edge is drawn out, is a common problem that compromises resolution and integration accuracy.[3][5] For a compound like this compound, this often points to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica packing.[5][6] Other causes can include column overload, column contamination or voids, and extra-column effects.[2][3][7]

Q4: How does the mobile phase pH affect the separation of an isoflavone like this compound?

A4: The pH of the mobile phase is a critical parameter for ionizable compounds.[8][9] Isoflavones may have acidic or basic functional groups. Operating at a pH where the compound is in a single ionic state (fully protonated or deprotonated) can prevent peak broadening and tailing caused by the presence of multiple forms.[3][10] Adjusting the pH can significantly alter retention and selectivity, thereby improving resolution.[9]

Q5: Should I use an isocratic or gradient elution for this compound analysis?

A5: The choice depends on the sample complexity. An isocratic elution (constant mobile phase composition) is simpler and may suffice for well-separated peaks.[9] However, if the sample contains compounds with a wide range of polarities, a gradient elution (varying mobile phase composition) is generally superior.[8] A gradient can improve resolution for complex mixtures, sharpen peaks, and reduce analysis time.[6][8]

Troubleshooting Guide: Enhancing Resolution

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Problem: Severe Peak Tailing of the this compound Peak

Peak tailing is diagnosed when the asymmetry factor (As) is significantly greater than 1.2.[5] It is a common issue that can obscure smaller, adjacent peaks and lead to inaccurate quantification.

Potential Causes & Solutions

Potential Cause Diagnostic Clues Recommended Solution(s)
Secondary Silanol Interactions Peak tailing is specific to this compound or other polar analytes.Operate at a lower mobile phase pH (e.g., pH < 3) to suppress silanol ionization. Use a highly deactivated, end-capped column. Add a mobile phase additive like a competing base.[3][5]
Column Overload Peak shape improves and retention time increases upon sample dilution.[7]Reduce the mass of sample injected onto the column.[3][11]
Column Contamination/Void All peaks in the chromatogram are tailing. A sudden increase in backpressure may be observed.[2][7]Reverse-flush the column to remove contaminants from the inlet frit.[5] If a void is suspected, replace the column. Use a guard column to protect the analytical column.[2]
Extra-Column Effects Tailing is more pronounced for early-eluting peaks.[2][3]Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G start Observe Peak Tailing (Asymmetry > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Physical / System Issue Likely check_all_peaks->system_issue  Yes chemical_issue Chemical Interaction Issue Likely check_all_peaks->chemical_issue No   check_frit Check for Blocked Frit or Column Void system_issue->check_frit flush_column Solution: Reverse-flush or replace column. Use guard column. check_frit->flush_column Yes check_tubing Check for Extra-Column Volume (e.g., long tubing, bad fittings) check_frit->check_tubing No optimize_plumbing Solution: Minimize tubing length/ID. Check fittings. check_tubing->optimize_plumbing Yes check_overload Is peak shape better with diluted sample? chemical_issue->check_overload reduce_load Solution: Reduce sample load. check_overload->reduce_load Yes secondary_interactions Secondary Interactions Likely (e.g., silanol activity) check_overload->secondary_interactions No optimize_mobile_phase Solution: Adjust mobile phase pH. Use end-capped column. secondary_interactions->optimize_mobile_phase

Caption: A workflow for troubleshooting peak tailing issues.

Problem: Poor Resolution Between this compound and an Adjacent Peak

Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). The greatest improvements in resolution often come from increasing selectivity.[4]

Parameter Optimization for Resolution

Parameter Variable to Adjust Expected Outcome
Selectivity (α) Mobile Phase: Change organic solvent type (e.g., acetonitrile vs. methanol), adjust pH, add modifiers.[9][12] Stationary Phase: Switch to a column with different chemistry (e.g., Phenyl-Hexyl, Cyano).[12]Alters the relative retention of the two peaks, increasing the space between them. This has the most significant impact on resolution.[4]
Efficiency (N) Column: Use a column with smaller particles or a longer column.[5][12] Flow Rate: Optimize the flow rate; lower flow rates often increase efficiency but also analysis time.[8][11]Decreases peak width, leading to sharper peaks that are less likely to overlap.
Retention Factor (k) Mobile Phase: Decrease the percentage of the strong organic solvent to increase retention. Temperature: Lowering the temperature can sometimes increase retention.[13]Moves peaks away from the void volume, providing more time for separation to occur. Most effective for early-eluting peaks.[4]

Logical Relationship Diagram

This diagram illustrates how experimental variables can be adjusted to influence the core factors that determine chromatographic resolution.

G cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Conditions Resolution Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution OrganicSolvent Organic Solvent (ACN vs. MeOH) OrganicSolvent->Selectivity pH pH / Additives pH->Selectivity SolventStrength Solvent Strength (% Organic) SolventStrength->Retention StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Selectivity ParticleSize Particle Size (dp) ParticleSize->Efficiency ColumnLength Column Length (L) ColumnLength->Efficiency FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Retention

Caption: Key experimental variables affecting chromatographic resolution.

Experimental Protocols

Protocol 1: Assessing Column Overload

This protocol helps determine if poor peak shape is due to injecting too much sample mass onto the column.

  • Prepare a Standard Solution: Prepare a stock solution of your this compound standard at the highest concentration typically used in your analysis.

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:20 dilutions using the mobile phase as the diluent.

  • Sequential Injections: Inject a constant volume of each solution, starting with the most dilute and moving to the most concentrated.

  • Analyze Chromatograms: Compare the peak shape (asymmetry factor) and retention time for each injection.

  • Interpretation: If the peak shape improves (asymmetry factor decreases) and/or the retention time increases with more dilute samples, the column is likely overloaded at higher concentrations.[3][7] The solution is to inject a smaller volume or a more dilute sample.

Protocol 2: Optimizing Mobile Phase pH

This protocol is for investigating the effect of pH on the peak shape and retention of this compound, which is crucial for controlling ionization.[3]

  • Determine pKa (if possible): If the pKa of this compound is known, this will guide your pH selection. Aim to work at a pH at least 1.5-2 units away from the pKa.[14]

  • Prepare Buffered Mobile Phases: Prepare several batches of the aqueous component of your mobile phase, each with a different pH. For a typical C18 column, a range of pH 2.5 to 7.0 is common. For example, prepare buffers at pH 2.8, 4.5, and 6.5.

  • Prepare Mobile Phases: For each pH, mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at your standard ratio.

  • Equilibrate and Inject: For each mobile phase, thoroughly equilibrate the column (at least 10-15 column volumes). Inject your this compound standard.

  • Analyze and Compare: Evaluate the chromatograms for changes in retention time, peak asymmetry, and resolution from nearby impurities. Select the pH that provides the most symmetrical and best-resolved peak.

References

Validation & Comparative

Validating the Anticancer Activity of Isoerysenegalensein E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer properties of Isoerysenegalensein E and the well-characterized isoflavone, Genistein. The information is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.

While direct quantitative comparison is limited by the availability of specific IC50 values for this compound in the reviewed literature, this guide summarizes the existing evidence for its cytotoxic effects and provides a detailed comparison with Genistein, for which extensive experimental data is available.

Comparative Analysis of Anticancer Activity

The following tables summarize the available data on the anticancer activity of this compound and Genistein.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineCytotoxicityIC50 Value
This compoundHL-60 (Human promyelocytic leukemia)Significant cytotoxicity reported[1]Not specified in reviewed literature

Table 2: In Vitro Cytotoxicity of Genistein

CompoundCell LineIC50 Value
GenisteinHCT-116 (Colon Cancer)25-50 µM
GenisteinSW-480 (Colon Cancer)25-50 µM
GenisteinMDA-468 (Breast Cancer, ER-negative)6.5 - 12.0 µg/mL
GenisteinMCF-7 (Breast Cancer, ER-positive)6.5 - 12.0 µg/mL

Mechanism of Action: A Comparative Overview

Both this compound and Genistein appear to exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

This compound:

Available research indicates that this compound induces apoptosis in HL-60 cells. The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, which is often triggered by mitochondrial dysfunction.

Genistein:

Genistein's mechanisms of action have been more extensively studied. It is known to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including colon and breast cancer. This is achieved through the modulation of several key signaling pathways.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and Genistein in cancer cells.

Isoerysenegalensein_E_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria dysfunction Caspase9 Caspase9 Mitochondria->Caspase9 activation Caspase3 Caspase3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed apoptotic pathway of this compound.

Genistein_Pathway Genistein Genistein ATM ATM Genistein->ATM activates cdc25A cdc25A Genistein->cdc25A downregulates PI3K PI3K Genistein->PI3K inhibits p53 p53 ATM->p53 activates p21 p21 p53->p21 upregulates cdc2 cdc2 p21->cdc2 inhibits G2M_Arrest G2M_Arrest cdc2->G2M_Arrest cdc25A->G2M_Arrest Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits (inhibition is blocked by Genistein)

Fig. 2: Key signaling pathways modulated by Genistein.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to validate anticancer activity.

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate.

    • Treat cells with various concentrations of the test compound and a vehicle control.

    • After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (2-4h) C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 F->G

Fig. 3: Workflow of the MTT assay.

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell populations F->G Cell_Cycle_Analysis_Workflow A Treat cells with compound B Harvest and fix cells A->B C Wash and treat with RNase B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Generate DNA content histogram E->F

References

A Comparative Guide to Isoerysenegalensein E and Other Prenylated Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated isoflavonoids, a class of naturally occurring compounds predominantly found in the Leguminosae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of a prenyl group to the isoflavone backbone enhances their lipophilicity, which is believed to contribute to their improved bioavailability and efficacy. This guide provides a comparative analysis of Isoerysenegalensein E, a notable member of this class, against other prenylated isoflavonoids, focusing on their anti-inflammatory, cytotoxic, and antibacterial properties. The information is supported by available experimental data to aid researchers and drug development professionals in their ongoing quest for novel therapeutic agents.

At a Glance: Comparative Bioactivity of Prenylated Isoflavonoids

The following table summarizes the quantitative data on the biological activities of this compound and a selection of other prenylated isoflavonoids. This data, primarily presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offers a snapshot of their relative potencies.

CompoundBiological ActivityAssayCell Line / OrganismIC50 / MIC (µM)Reference
This compound Anti-inflammatoryNitric Oxide InhibitionRAW264.712.7[1]
CytotoxicityApoptosis InductionHL-60Data not available[2]
Glabrene AntibacterialMICStaphylococcus aureus12.5-25 µg/mL[3]
Neobavaisoflavone AntibacterialMICStaphylococcus aureus12.5 µg/mL[3]
6,8-Diprenylgenistein AntibacterialMICMRSA9 µg/mL (23 µM)[4]
Glabrol AntibacterialMICMRSA9 µg/mL (24 µM)[4]
Millexatin N CytotoxicityMTT AssayHuh-7>100[5]
Millexatin O CytotoxicityMTT AssayHuh-7>100[5]
8-Isoprenyl-7,3',4'-trihydroxyisoflavone CytotoxicityMTT AssayHuh-713.9[5]
Ficucaricones A-D Anti-inflammatoryNitric Oxide InhibitionRAW264.70.89 - 3.29[3]
Wighteone AntibacterialMICStaphylococcus aureus-[6]
Lupiwighteone AntibacterialMICListeria monocytogenesInactive[6]

In Focus: this compound

This compound, isolated from plants of the Erythrina genus, has demonstrated notable biological activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound showed an IC50 value of 12.7 µM for NO inhibition[1]. This positions it as a compound of interest for the development of anti-inflammatory therapeutics.

Cytotoxic Activity
Anti-estrogenic Activity

Interestingly, this compound has also been reported to possess anti-estrogenic activity comparable to that of 4-hydroxytamoxifen, a well-known estrogen receptor antagonist[2]. This dual activity suggests its potential application in hormone-dependent cancers.

Comparative Analysis with Other Prenylated Isoflavonoids

The bioactivity of prenylated isoflavonoids is significantly influenced by the number, position, and type of prenyl groups, as well as other substitutions on the isoflavone skeleton.

Anti-inflammatory Activity

When compared to other prenylated isoflavonoids, the anti-inflammatory potency of this compound is noteworthy. For instance, a series of prenylated isoflavone derivatives from Ficus carica, ficucaricones A–D, displayed remarkable inhibitory effects on NO production with IC50 values ranging from 0.89 to 3.29 µM, indicating a higher potency than this compound in this specific assay[3]. This highlights the structural nuances that can dramatically impact activity.

Cytotoxic Activity

The cytotoxicity of prenylated isoflavonoids varies widely. For example, in an MTT assay against the Huh-7 hepatocellular carcinoma cell line, 8-isoprenyl-7,3',4'-trihydroxyisoflavone showed an IC50 of 13.9 µM, while millexatins N and O were inactive (IC50 > 100 µM)[5]. This underscores the importance of the specific chemical structure in determining anticancer potential. Although a direct IC50 comparison for this compound is unavailable, its known apoptotic mechanism in HL-60 cells warrants further quantitative investigation.

Antibacterial Activity

The antibacterial properties of prenylated isoflavonoids are also structure-dependent. Glabrene and neobavaisoflavone have demonstrated good antimicrobial activity against Staphylococcus aureus with MIC values of 12.5-25 µg/mL and 12.5 µg/mL, respectively[3]. Furthermore, 6,8-diprenylgenistein and glabrol are highly active against methicillin-resistant Staphylococcus aureus (MRSA) with MICs of 9 µg/mL[4]. The position of the prenyl group can be critical; for instance, wighteone, with a prenyl group at the C-6 position, shows high antibacterial activity, whereas lupiwighteone, with the prenyl group at C-8, is inactive against Listeria monocytogenes[6]. The antibacterial profile of this compound remains to be quantitatively determined to position it within this comparative landscape.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating them with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.

Antibacterial Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the complex interactions involved.

apoptosis_pathway iso_e This compound mito Mitochondrial Dysfunction iso_e->mito induces cas9 Caspase-9 Activation mito->cas9 triggers cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Comparative Cytotoxicity of Isoerysenegalensein E and Genistein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of two isoflavonoids: Isoerysenegalensein E and Genistein. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in understanding their potential as anticancer agents.

This guide presents the known cytotoxic profiles and mechanisms of action for both compounds, supported by data from various studies.

Quantitative Cytotoxicity Data

Due to the absence of specific IC50 values for this compound in the available literature, a direct comparison with Genistein is not feasible. However, to provide a reference for the cytotoxic potential of isoflavonoids from the Erythrina genus, the following table includes IC50 values for other related compounds isolated from these plants, alongside a selection of reported IC50 values for Genistein against various cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
Genistein SK-MEL-28 (Squamous Cell Carcinoma)14.5[1]
MCF-7 (Breast Cancer)47.5[2]
SW480 (Colon Adenocarcinoma)62.73 (as a hybrid)[3]
SW620 (Colon Adenocarcinoma)50.58 (as a hybrid)[3]
HL-60 (Promyelocytic Leukemia)Not explicitly stated, but cytotoxic effects observed at 20 µM[4]
Neobavaisoflavone (Erythrina sp.)CCRF-CEM (Leukemia)42.93[4][5]
HCT116 (Colon Carcinoma)114.64[4][5]
Sigmoidin H (Erythrina sp.)U87MG (Glioblastoma)25.59[4][5]
HCT116 (Colon Carcinoma)110.51[4][5]
Isoneorautenol (Erythrina sp.)MDA-MB-231/BCRP (Breast Cancer)2.67[4][5]
U87MG (Glioblastoma)21.84[4][5]
Erypoegin K (Erythrina sp.)HL-60 (Promyelocytic Leukemia)0.09[6]

Mechanisms of Action and Signaling Pathways

This compound:

Limited information is available on the specific signaling pathways modulated by this compound. However, it is known to induce significant cytotoxicity in HL-60 human promyelocytic leukemia cells. The primary mechanism of cell death is apoptosis, which is triggered by mitochondrial dysfunction and proceeds through the activation of the caspase-9/caspase-3 pathway.

Isoerysenegalensein_E_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway of this compound.

Genistein:

Genistein's cytotoxic and pro-apoptotic effects are well-documented and involve the modulation of multiple signaling pathways. In various cancer cells, Genistein has been shown to:

  • Induce Endoplasmic Reticulum (ER) Stress: This leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis.

  • Trigger Mitochondrial Dysfunction: Genistein can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

  • Modulate Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax, Bad, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2.

  • Activate Caspases: Similar to this compound, Genistein activates the caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.

  • Inhibit MEK/ERK and JNK Signaling: In squamous cell carcinoma cells, Genistein has been shown to inhibit these pathways, which are crucial for cell proliferation and survival[1].

Genistein_Pathway cluster_genistein Genistein cluster_cellular_effects Cellular Effects cluster_apoptotic_machinery Apoptotic Machinery Genistein Genistein ER_Stress ER Stress Genistein->ER_Stress Mitochondria Mitochondrial Dysfunction Genistein->Mitochondria MEK_ERK MEK/ERK Pathway Genistein->MEK_ERK inhibits JNK JNK Pathway Genistein->JNK inhibits Bax_Bak Bax/Bak Genistein->Bax_Bak upregulates Bcl2 Bcl-2 Genistein->Bcl2 downregulates Caspase9 Caspase-9 ER_Stress->Caspase9 Mitochondria->Caspase9 Apoptosis Apoptosis MEK_ERK->Apoptosis inhibits JNK->Apoptosis inhibits Bax_Bak->Mitochondria Bcl2->Mitochondria inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Signaling pathways affected by Genistein.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing cytotoxicity and apoptosis are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds (this compound or Genistein) at various concentrations incubate1->add_compounds incubate2 Incubate for desired period (e.g., 24, 48, 72h) add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or Genistein. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow:

Apoptosis_Workflow start Start treat_cells Treat cells with This compound or Genistein start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend cells in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Genistein for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Both this compound and Genistein demonstrate clear cytotoxic and pro-apoptotic effects in cancer cells. Genistein is a well-characterized compound with a broad spectrum of activity against various cancers, mediated through multiple signaling pathways. While the available data for this compound is more limited, it shows promise as a cytotoxic agent, particularly in leukemia cells, by inducing apoptosis through the intrinsic mitochondrial pathway.

Further research is required to fully elucidate the cytotoxic potency and the complete mechanistic profile of this compound. Direct comparative studies with established anticancer agents like Genistein, including the determination of IC50 values across a panel of cancer cell lines, will be crucial in evaluating its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Prenylated Isoflavonoids as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Prenylated isoflavonoids, a class of natural products abundant in the Fabaceae (legume) family, have emerged as promising candidates due to their potent antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various prenylated isoflavonoid analogs, with a focus on their efficacy against pathogenic bacteria, particularly Staphylococcus aureus and its methicillin-resistant strains (MRSA).

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of isoflavonoid analogs is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative prenylated isoflavonoids against Gram-positive bacteria, offering a clear comparison of their performance.

Table 1: Antimicrobial Activity of Isoflavonoids from Erythrina variegata against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundSubstituent PatternMIC (µg/mL)Reference
Erycristagallin3,9-dihydroxy-2,10-di(γ,γ-dimethylallyl)-6a,11a-dehydropterocarpan3.13-6.25[1][2]
Orientanol B9-hydroxy-3-methoxy-2-γ,γ-dimethylallylpterocarpan3.13-6.25[1][2]
Orientanol C-3.13-12.5[2]
Orientanol F-3.13-12.5[2]
2-(γ,γ-dimethylallyl)-6a-hydroxyphaseollidin-3.13-12.5[2]

Table 2: Antimicrobial Activity of Synthetic and Natural Isoflavones against MRSA

CompoundSubstituent PatternMIC (µg/mL)Reference
ScandenonePrenylated isoflavone4[3]
OsajinPrenylated isoflavone2[3]
6,8-DiprenylgenisteinDiprenylated isoflavone8[4]
Prenylated Naringenin Analog 1Prenylation at C-6 or C-8, OH at C-5, 7, and 4'5-50[5]
Prenylated Naringenin Analog 2Prenylation at C-6 or C-8, OH at C-5, 7, and 4'5-50[5]
Prenylated Genistein-5-50[5]

Structure-Activity Relationship Insights

The antimicrobial activity of isoflavonoids is significantly influenced by the presence, number, and position of prenyl groups and other substituents on the isoflavone core.

  • Prenylation: The addition of one or more prenyl (C5-isoprenoid) groups is a key determinant of antimicrobial activity.[6][7] Prenylation increases the lipophilicity of the molecule, which is thought to facilitate its interaction with and disruption of the bacterial cell membrane.[8][9]

  • Number and Position of Prenyl Groups: Diprenylated isoflavonoids often exhibit higher potency compared to their monoprenylated counterparts.[6][10] The position of the prenyl group also plays a crucial role; for instance, prenylation at the C-6 or C-8 positions has been shown to be important for the anti-MRSA activity of flavanones and isoflavones.[5]

  • Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups also modulate the antimicrobial activity. For example, hydroxyl groups at positions C-5, C-7, and C-4' are considered key for the antibacterial activity of certain prenylated flavonoids.[5]

Proposed Mechanisms of Antimicrobial Action

Prenylated isoflavonoids exert their antimicrobial effects through multiple mechanisms, making them attractive candidates for combating drug-resistant bacteria. The primary proposed mechanisms include:

  • Disruption of the Cytoplasmic Membrane: The lipophilic nature of the prenyl group allows these compounds to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[3][8]

  • Inhibition of Nucleic Acid Synthesis: Some potent antibacterial flavonoids from the genus Erythrina have been found to inhibit the synthesis of bacterial DNA and RNA.[11]

  • Modulation of Energy Metabolism: Compounds like genistein and daidzein can inhibit bacterial ATP synthase, thereby disrupting cellular energy production.[11]

  • Inhibition of Efflux Pumps: Certain prenylated isoflavonoids can act as efflux pump inhibitors.[9] Efflux pumps are bacterial proteins that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, isoflavonoids can restore the efficacy of conventional antibiotics.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of isoflavonoid analogs.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

2. Agar Diffusion Assay (Disk Diffusion Method)

This method assesses the antimicrobial activity of a substance by its ability to diffuse into an agar medium and inhibit the growth of a lawn of bacteria.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of no bacterial growth around the disk.[12]

Visualizing Antimicrobial Mechanisms and Workflows

Diagram 1: Proposed Mechanisms of Action of Prenylated Isoflavonoids

Antimicrobial Mechanisms of Prenylated Isoflavonoids cluster_cell Bacterial Cell membrane Cytoplasmic Membrane Increased Permeability Increased Permeability membrane->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents membrane->Leakage of Cellular Contents dna DNA/RNA Synthesis Blocked Replication & Transcription Blocked Replication & Transcription dna->Blocked Replication & Transcription atp ATP Synthesis Reduced Cellular Energy Reduced Cellular Energy atp->Reduced Cellular Energy efflux Efflux Pump Increased Intracellular\nAntibiotic Concentration Increased Intracellular Antibiotic Concentration efflux->Increased Intracellular\nAntibiotic Concentration isoflavonoid Prenylated Isoflavonoid isoflavonoid->membrane Disruption isoflavonoid->dna Inhibition isoflavonoid->atp Inhibition isoflavonoid->efflux Inhibition

Caption: Key antimicrobial mechanisms of prenylated isoflavonoids against bacteria.

Diagram 2: Experimental Workflow for MIC Determination

MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compounds serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Assess for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Bioassays of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of Isoerysenegalensein E, a prenylated isoflavonoid with demonstrated anti-inflammatory and cytotoxic properties. The following sections present a comparative analysis of its performance against relevant alternatives, supported by quantitative data and detailed experimental protocols.

Overview of this compound Bioactivities

This compound, isolated from plants of the Erythrina genus, has been the subject of various bioassays to determine its therapeutic potential. Key activities identified include:

  • Anti-inflammatory Activity: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cytotoxic Activity: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including the human promyelocytic leukemia cell line HL-60.

  • Anti-estrogenic Activity: Comparable activity to the established estrogen receptor antagonist, 4-hydroxytamoxifen.

This guide will focus on the anti-inflammatory and cytotoxic properties of this compound, providing a comparative analysis with other relevant compounds.

Comparative Analysis of Bioassay Performance

The efficacy of this compound in different bioassays is summarized below and compared with alternative compounds.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW264.7 macrophage cells.

CompoundCell LineBioassayIC50 (µM)
This compound RAW264.7Griess Assay12.7

Table 1: Anti-inflammatory activity of this compound.

Cytotoxic Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Its potency is compared here with other isoflavonoids, genistein and biochanin A, which are known for their anticancer properties.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatocellular Carcinoma)A549 (Lung Carcinoma)MCF-7 (Breast Cancer)SW480 (Colon Adenocarcinoma)
This compound 15.79 µM15.12 µM15.75 µM14.96 µM14.79 µM
Genistein ~20 µM--47.5 µM[1]-
Biochanin A --IC50 determinedIC50 determined-

Table 2: Comparative cytotoxic activity (IC50) of this compound and other isoflavonoids against various cancer cell lines (48h treatment).[2]

Anti-estrogenic Activity
CompoundMCF-7 (ER+)T47D (ER+)MDA-MB-231 (ER-)
4-hydroxytamoxifen 0.029 - 27 µM0.21 - 5.7 µM16 µM

Table 3: Cytotoxic activity (IC50) of 4-hydroxytamoxifen against breast cancer cell lines.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Griess Assay for Nitric Oxide Production in RAW264.7 Cells

This protocol is used to quantify nitrite, a stable and soluble product of nitric oxide, in cell culture supernatant.

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification:

    • 50 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added and the plate is incubated for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

MTT Assay for Cytotoxicity in HL-60 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Various concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound-induced apoptosis and the general workflows for the described bioassays.

apoptosis_pathway cluster_cell HL-60 Cell isoE This compound mito Mitochondrial Dysfunction isoE->mito induces cas9 Caspase-9 (Initiator) mito->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Fig. 1: this compound induced apoptosis pathway in HL-60 cells.

griess_assay_workflow cluster_workflow Griess Assay Workflow node_seed Seed RAW264.7 cells node_treat Treat with this compound and stimulate with LPS node_seed->node_treat node_incubate Incubate for 24h node_treat->node_incubate node_supernatant Collect supernatant node_incubate->node_supernatant node_griess Add Griess Reagents A & B node_supernatant->node_griess node_read Measure absorbance at 540 nm node_griess->node_read

Fig. 2: Experimental workflow for the Griess assay.

mtt_assay_workflow cluster_workflow MTT Assay Workflow node_seed Seed HL-60 cells node_treat Treat with this compound node_seed->node_treat node_incubate Incubate for 48h node_treat->node_incubate node_mtt Add MTT solution node_incubate->node_mtt node_formazan Dissolve formazan crystals node_mtt->node_formazan node_read Measure absorbance at 570 nm node_formazan->node_read

Fig. 3: Experimental workflow for the MTT assay.

References

Independent Verification of Anti-Inflammatory Mechanisms: A Comparative Analysis of Irisin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search for Isoerysenegalensein E Yields No Results; Analysis Proceeds with Irisin as a Well-Documented Alternative.

Extensive searches for "this compound" and its mechanism of action did not yield any specific scientific literature or experimental data. Therefore, this guide will proceed with a comprehensive analysis of Irisin , a well-researched myokine with demonstrated anti-inflammatory properties, as a substitute to fulfill the user's request for a detailed comparison guide. This document will objectively compare the performance of Irisin with other natural compounds, providing supporting experimental data, detailed methodologies, and visual representations of its signaling pathways.

Introduction to Irisin and its Anti-Inflammatory Role

Irisin is a hormone secreted by muscle cells in response to exercise. It has been identified as a key player in metabolic regulation and has garnered significant attention for its potent anti-inflammatory effects. Chronic inflammation is a hallmark of various metabolic diseases, and Irisin has been shown to mitigate this by modulating key inflammatory signaling pathways. This guide will delve into the independent verification of Irisin's mechanism of action, comparing it with other natural compounds that exhibit similar anti-inflammatory properties.

Comparative Analysis of Anti-Inflammatory Mechanisms

The anti-inflammatory effects of Irisin are primarily attributed to its ability to modulate several key signaling pathways, including the inhibition of NF-κB and the activation of the Nrf2/HO-1 pathway. To provide a comparative perspective, this guide will also discuss the mechanisms of Isoorientin and Irigenen, two other natural compounds with demonstrated anti-inflammatory activities that converge on similar molecular targets.

Data Presentation: In Vitro Inhibition of Inflammatory Markers

The following table summarizes the quantitative data from in vitro studies, showcasing the efficacy of Irisin and comparator compounds in reducing the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundTargetCell LineConcentrationResult
Irisin IL-12RAW 264.7PretreatmentDecreased expression[1]
Irisin IL-23RAW 264.7PretreatmentDecreased expression[1]
Irisin p-ERKRAW 264.7PretreatmentSignificantly inhibited phosphorylation[1]
Irisin p-AKTRAW 264.7PretreatmentSignificantly inhibited phosphorylation[1]
Isoorientin IL-1βMacrophagesNot SpecifiedInhibited release[2]
Isoorientin IL-6MacrophagesNot SpecifiedInhibited release[2]
Isoorientin TNF-αMacrophagesNot SpecifiedInhibited release[2]
Irigenen MMP13Chondrocytes0-40 μMDecreased protein levels[3]
Irigenen iNOSChondrocytes0-40 μMDecreased protein levels[3]

Signaling Pathways and Experimental Workflows

Irisin's Anti-Inflammatory Signaling Pathway

Irisin exerts its anti-inflammatory effects through multiple pathways. One of the key mechanisms involves the inhibition of the NF-κB pathway, a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, Irisin can suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Additionally, Irisin has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular antioxidant defense and the resolution of inflammation.

Irisin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Irisin Irisin Irisin->TLR4 Inhibits Nrf2_Keap1 Nrf2-Keap1 Irisin->Nrf2_Keap1 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NF_kB_Inhib NF-κB (Inactive) MAPK->NF_kB_Inhib Activates NF_kB_Active NF-κB (Active) NF_kB_Inhib->NF_kB_Active Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Pro_Inflammatory_Genes Pro-inflammatory Genes NF_kB_Active->Pro_Inflammatory_Genes Transcription Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes Transcription

Caption: Irisin's dual anti-inflammatory mechanism.

Experimental Workflow: In Vitro Macrophage Stimulation

The following diagram illustrates a typical experimental workflow used to investigate the anti-inflammatory effects of compounds like Irisin on LPS-stimulated macrophages.

Experimental_Workflow Cell_Culture 1. Culture RAW 264.7 Macrophages Pretreatment 2. Pre-treat with Irisin (or other compounds) Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Analysis 5. Analyze Inflammatory Markers Incubation->Analysis Cytokine_Assay ELISA for IL-6, TNF-α Analysis->Cytokine_Assay Western_Blot Western Blot for p-ERK, p-AKT, iNOS Analysis->Western_Blot qPCR qPCR for gene expression Analysis->qPCR

References

Benchmarking Isoerysenegalensein E Against Known Cytotoxic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of Isoerysenegalensein E, a natural isoflavonoid, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of public data on the specific cytotoxic activity of this compound against a broad range of cancer cell lines, this comparison juxtaposes its known mechanistic insights with the well-documented in vitro efficacy of standard cytotoxic drugs.

Executive Summary

This compound, a prenylated isoflavonoid isolated from plants of the Erythrina genus, has demonstrated cytotoxic properties.[1][2] While specific IC50 values against a wide array of human cancer cell lines are not extensively documented in publicly available literature, its mechanism of action is understood to involve the induction of apoptosis through the intrinsic (mitochondrial) pathway, activating caspase-9 and caspase-3.[1] In contrast, Doxorubicin, Cisplatin, and Paclitaxel are well-characterized cytotoxic agents with extensive data on their potency across numerous cancer cell lines. This guide summarizes the available data to provide a baseline for researchers interested in the further investigation of this compound as a potential anticancer agent.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against several common human cancer cell lines. These values, collated from various studies, are presented to illustrate the potency of these standard agents. It is important to note that IC50 values can exhibit significant variability between studies due to differing experimental conditions.

Table 1: IC50 Values of Doxorubicin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.04 - 2.5
HeLaCervical Adenocarcinoma0.1 - 1.0
A549Lung Carcinoma0.07 - >20
HepG2Hepatocellular Carcinoma0.1 - 12.18

Table 2: IC50 Values of Cisplatin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.0 - 20
HeLaCervical Adenocarcinoma0.5 - 10
A549Lung Carcinoma2.0 - 15
HepG2Hepatocellular Carcinoma1.0 - 10

Table 3: IC50 Values of Paclitaxel against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma2.0 - 20
HeLaCervical Adenocarcinoma2.5 - 10
A549Lung Carcinoma5.0 - 50
HepG2Hepatocellular Carcinoma10 - 100

Experimental Protocols

The data presented for the known cytotoxic agents are predominantly derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with a range of concentrations of the cytotoxic agent (e.g., this compound, Doxorubicin) and incubated for a specified period (commonly 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the agent that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h add_compound Addition of Cytotoxic Agent incubation_24h->add_compound incubation_treatment Incubation (24-72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubation (2-4h) add_mtt->incubation_mtt solubilization Solubilize Formazan incubation_mtt->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Standard workflow for an in vitro cytotoxicity assay using the MTT method.

Signaling Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism by which many cytotoxic agents eliminate cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

This compound - Intrinsic Apoptosis Pathway

This compound is reported to induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress and converges at the mitochondria.

Intrinsic_Apoptosis_Pathway cluster_initiator Initiation cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution IsoE This compound Mito_Stress Mitochondrial Stress IsoE->Mito_Stress Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Activated Caspase-9 Apoptosome->Casp9_act Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro Casp3_act Activated Caspase-3 Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound.

General Cytotoxic Agents - Extrinsic and Intrinsic Apoptosis Pathways

Many standard cytotoxic agents can induce apoptosis through both the intrinsic and extrinsic pathways, depending on the specific drug, cell type, and cellular context.

General_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Casp8_pro Pro-Caspase-8 DISC->Casp8_pro Casp8_act Activated Caspase-8 Casp8_pro->Casp8_act Bax_Bak Bax/Bak Activation Casp8_act->Bax_Bak via Bid cleavage Casp3_pro Pro-Caspase-3 Casp8_act->Casp3_pro DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC CytoC->Casp3_pro via Apoptosome/Caspase-9 Casp3_act Activated Caspase-3 Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

References

Statistical Validation of Isoerysenegalensein E: A Comparative Analysis of In Vitro Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological data attributed to Isoerysenegalensein E, a natural compound found in Erythrina senegalensis. Due to the limited availability of studies on the isolated compound, this report summarizes findings from extracts rich in this compound and draws comparisons with established therapeutic agents, doxorubicin for anticancer activity and dexamethasone for anti-inflammatory effects.

Comparative Analysis of Cytotoxicity

Table 1: Comparative in vitro Cytotoxicity Data

Compound/ExtractCell LineIC50 (µM)
Doxorubicin HeLa2.92 ± 0.57[1]
MCF-72.50 ± 1.76[1]
HepG212.18 ± 1.89[1]
A549> 20[1]
HCT11624.30 µg/ml
PC32.64 µg/ml[2]
This compound Data Not Available-

Note: The data for doxorubicin is presented as reported in the cited literature. Conversion from µg/ml to µM requires the molecular weight of the compound.

Comparative Analysis of Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound are yet to be extensively studied. To provide a benchmark for future investigations, this section presents data on the anti-inflammatory effects of dexamethasone, a potent corticosteroid, in a common in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Comparative in vitro Anti-inflammatory Data

CompoundCell LineAssayEndpointIC50/Effect
Dexamethasone RAW 264.7Griess AssayNitric Oxide (NO) ProductionSignificant inhibition of NO production[3]
RAW 264.7ELISATNF-α SecretionSignificant suppression of LPS-induced TNF-α secretion[4]
RAW 264.7RT-PCRIL-1β mRNADecrease in LPS-induced IL-1β mRNA expression[5]
This compound Data Not Available---

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dexamethasone) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced. The inhibitory effect of the test compound is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

Studies on related compounds suggest that the anticancer effects of natural products can be mediated through the induction of apoptosis and inhibition of pro-survival signaling pathways such as the MAPK/ERK pathway.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibition Caspase Activation Caspase Activation This compound->Caspase Activation Induces Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical anticancer mechanism of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a compound.

cytotoxicity_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Workflow for in vitro cytotoxicity assessment.

References

Reproducibility of Isoerysenegalensein E Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning Isoerysenegalensein E, a prenylated isoflavone isolated from the plant Erythrina senegalensis. Due to the limited availability of publicly accessible primary research data on the reproducibility of its specific biological activities, this document summarizes the currently available information and presents it alongside data for comparable flavonoid compounds. This guide aims to offer a foundational understanding for researchers interested in the therapeutic potential of this compound and to highlight areas where further research is critically needed.

I. Overview of this compound

This compound is a member of the flavonoid family, a class of natural compounds known for their diverse biological activities. It has been reported to possess cytotoxic and anti-estrogenic properties. A systematic review of the compounds isolated from Erythrina senegalensis has confirmed that this compound is among the cytotoxic constituents of this plant[1][2].

II. Comparative Analysis of Cytotoxic Activity

Table 1: Comparative Cytotoxicity of this compound and Related Flavonoids

CompoundCell LineAssayIC50 ValueSource
This compound HL-60Not SpecifiedData not publicly availableTargetMol
6α-hydroxyphaseollidinCCRF-CEMResazurin reduction3.36 μM[3]
Sigmoidin ICCRF-CEMResazurin reduction4.24 μM[3]
Abyssinone IVMDA-MB-231-pcDNAResazurin reduction14.43 μM[3]
Sophorapterocarpan ACCRF-CEMResazurin reduction3.73 μM[3]
CrotakandaMCF-7Not Specified79.90 μM
Compound 2 (from C. bracteata)NCI-H187Not Specified71.57 μM
Compound 4 (from C. bracteata)NCI-H187Not Specified95.47 μM

Note: The lack of standardized experimental conditions across different studies makes direct comparison of IC50 values challenging.

III. Apoptosis Induction and Signaling Pathway

According to information from a commercial vendor, this compound induces apoptosis in HL-60 cells. The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction leading to the activation of caspase-9 and subsequent activation of the executioner caspase-3.

To visualize this proposed pathway, the following diagram was generated:

This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis cluster_0 Foundation cluster_1 In Vitro Validation cluster_2 Preclinical Development Primary Data Publication Primary Data Publication Independent Replication Independent Replication Primary Data Publication->Independent Replication Dose-Response Studies Dose-Response Studies Independent Replication->Dose-Response Studies Mechanism of Action Mechanism of Action Dose-Response Studies->Mechanism of Action In Vivo Efficacy In Vivo Efficacy Mechanism of Action->In Vivo Efficacy Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of non-hazardous or standard organic laboratory chemicals. A specific Safety Data Sheet (SDS) for Isoerysenegalensein E was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the supplier for this compound and adhere to all institutional and local environmental regulations for chemical waste disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the compound with appropriate personal protective equipment (PPE). Given that its specific toxicological properties are not widely documented, treating it as a potentially hazardous substance is a prudent measure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect against accidental spills.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with many organic compounds, depends on the quantity and form of the waste (solid, in solution, or contaminated materials).

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the this compound waste is in solid form, dissolved in a non-halogenated or halogenated organic solvent, or in an aqueous solution.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.[2] Mixing non-hazardous waste with hazardous waste will render the entire mixture hazardous.[2]

Step 2: Containment and Labeling

  • Use Appropriate Containers: Collect the waste in a chemically compatible and properly sealed container. Plastic containers are often preferred for their durability.[3]

  • Label Containers Clearly: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of waste generation.[3]

  • Safe Storage Conditions: Ensure the storage area is well-ventilated. If the solvent used is flammable, the waste should be stored in a flammable storage cabinet.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but this can vary by institution), contact your institution's EHS office to arrange for pickup and disposal.[3]

  • Documentation: Maintain detailed records of the disposal process, as required by your institution.[1]

Key Disposal Considerations

The following table summarizes the crucial factors to consider when planning the disposal of this compound.

ConsiderationGuideline
Regulatory Compliance Adhere strictly to your institution's and local environmental regulations for chemical waste.
Waste Minimization Whenever possible, plan experiments to minimize the generation of chemical waste.[3]
Container Management Never overfill waste containers; a recommended maximum is 75% capacity to allow for vapor expansion.[2] Keep containers securely closed when not in use.[3]
Spill Management In the event of a spill, have a chemical spill kit readily available. For flammable materials, ensure all ignition sources are removed before cleanup.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_finalization Finalization start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First identify Identify Waste Stream (Solid, Non-halogenated, Halogenated) ppe->identify segregate Segregate from Other Waste identify->segregate contain Collect in a Labeled, Compatible Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Max Storage Time end End: Proper Disposal contact_ehs->end

Figure 1. A workflow diagram outlining the key steps for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Isoerysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for handling Isoerysenegalensein E. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially cytotoxic agent and adhere to stringent safety protocols. The following procedures are based on established best practices for handling cytotoxic substances to ensure the safety of all laboratory personnel.

Chemical and Physical Properties

Limited data is available for this compound. The following information has been compiled from available chemical databases.

PropertyValueSource
Molecular Formula C25H26O6PubChem[1]
Molecular Weight 422.5 g/mol PubChem[1]
IUPAC Name 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-onePubChem[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to potentially hazardous compounds. All personnel handling this compound must utilize the following PPE.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Minimizes the risk of dermal exposure through tears or degradation.[2][3][4]
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.Protects skin and personal clothing from contamination.[2][5]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols.[2][5]
Respiratory Protection A fit-tested NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or creating aerosols.Prevents inhalation of airborne particles.[5][6]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the work area.[2]

Operational Plan for Safe Handling

A systematic approach to handling, from receipt to disposal, is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Unpacking
  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Dedicated Area: Unpack shipments in a designated area, such as a receiving hood or a contained space.

  • PPE: Wear appropriate PPE, including double gloves and a lab coat, during unpacking.[2]

  • Spill Containment: Have a spill kit readily available in the receiving area.

Storage
  • Designated Storage: Store this compound in a clearly labeled, sealed container.

  • Ventilation: Keep in a well-ventilated, secure area away from incompatible materials.

  • Access Control: Limit access to authorized personnel only.

Preparation and Handling
  • Controlled Environment: All handling of this compound, especially of powdered forms, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.[2][5]

  • Work Surface: The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Aseptic Technique: Use aseptic techniques to minimize contamination of the product and the work area.

  • Avoidance of Sharps: Use Luer-Lok fittings and avoid the use of needles whenever possible to prevent accidental punctures.

Disposal Plan
  • Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, and labware, must be disposed of as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of cytotoxic waste.

Experimental Workflow

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Full PPE prep_bsc Prepare Work Surface in BSC prep_ppe->prep_bsc prep_weigh Weigh/Reconstitute Compound prep_bsc->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp handle_clean Decontaminate Surfaces & Equipment handle_exp->handle_clean disp_waste Segregate Cytotoxic Waste handle_clean->disp_waste disp_ppe Doff PPE into Waste disp_waste->disp_ppe disp_final Dispose of Waste per Regulations disp_ppe->disp_final end End disp_final->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.